Fura-4F AM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C43H44FN3O24 |
|---|---|
Molecular Weight |
1005.8 g/mol |
IUPAC Name |
acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C43H44FN3O24/c1-24(48)60-19-65-38(53)15-46(16-39(54)66-20-61-25(2)49)31-12-30(44)6-7-33(31)58-8-9-59-35-10-29-11-36(42-45-14-37(71-42)43(57)69-23-64-28(5)52)70-34(29)13-32(35)47(17-40(55)67-21-62-26(3)50)18-41(56)68-22-63-27(4)51/h6-7,10-14H,8-9,15-23H2,1-5H3 |
InChI Key |
SHDAJOGVYMVJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=CC(=C1)F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Fura-4F AM: An In-depth Technical Guide to Fluorescent Calcium Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fura-4F AM, a ratiometric fluorescent indicator used for the precise measurement of intracellular calcium concentrations. This compound is a valuable tool for studying cellular signaling pathways, screening potential drug candidates, and investigating the role of calcium in various physiological and pathological processes.
Core Properties of Fura-4F
Fura-4F is an analog of the widely used Fura-2 calcium indicator, engineered to exhibit a lower affinity for Ca²⁺. This characteristic makes it particularly well-suited for measuring higher calcium concentrations that would saturate Fura-2. The acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye within the cytosol.
Upon binding to Ca²⁺, Fura-4F undergoes a shift in its excitation spectrum, allowing for ratiometric measurement of calcium concentration. This ratiometric approach minimizes issues such as uneven dye loading, differences in cell thickness, and photobleaching, leading to more accurate and reproducible results.[1]
Quantitative Data
The following table summarizes the key quantitative properties of the hydrolyzed, Ca²⁺-sensitive form of Fura-4F.
| Property | Value | Notes |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | Measured at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2.[2] This lower affinity compared to Fura-2 (~145 nM) allows for the measurement of higher Ca²⁺ concentrations. |
| Excitation Wavelength (Ca²⁺-bound) | ~336-340 nm | The peak excitation wavelength when saturated with calcium.[1][3] |
| Excitation Wavelength (Ca²⁺-free) | ~363-380 nm | The peak excitation wavelength in the absence of calcium.[3] |
| Emission Wavelength | ~511-512 nm | The emission wavelength is largely independent of calcium concentration. |
| Molar Absorptivity (at ~363 nm, Ca²⁺-free) | Similar to Fura-2 (~29,000 cm⁻¹M⁻¹) | Specific data for Fura-4F is not readily available, but its spectral properties are nearly identical to Fura-2. |
| Quantum Yield | Similar to Fura-2 | The quantum yield for Fura-2 is approximately 0.23 in the absence of Ca²⁺ and 0.49 in the presence of saturating Ca²⁺. Fura-4F is expected to have a similar high quantum yield. |
Mechanism of Action and Experimental Workflow
The utility of this compound in measuring intracellular calcium relies on a multi-step process that begins with loading the dye into the cell and culminates in the detection of fluorescence changes upon calcium binding.
A typical experimental workflow for using this compound involves several key stages, from cell preparation to data analysis.
References
Fura-4F AM: A Comprehensive Technical Guide for Calcium Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Fura-4F AM, a fluorescent indicator widely used for the quantitative measurement of intracellular calcium concentrations. It is designed to be a core technical resource for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of key concepts and workflows.
Introduction to this compound
This compound is a cell-permeant derivative of the ratiometric calcium indicator Fura-4F. The acetoxymethyl (AM) ester modification allows the molecule to passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive form, Fura-4F, within the cytoplasm.[1][2][3][4][5] This method of loading provides a non-invasive way to introduce the indicator into living cells.
Fura-4F is a structural analog of the more widely known Fura-2, but with a key difference: the attachment of an electron-withdrawing fluorine atom to the BAPTA chelator moiety. This modification results in a lower binding affinity for calcium ions, making Fura-4F particularly well-suited for measuring higher intracellular calcium concentrations that might saturate Fura-2.
Like Fura-2, Fura-4F is a ratiometric indicator. This means that upon binding to calcium, its fluorescence excitation maximum shifts, while the emission wavelength remains relatively constant. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), a quantitative measurement of the intracellular calcium concentration can be obtained that is largely independent of dye concentration, cell thickness, and photobleaching.
Core Properties and Quantitative Data
The following tables summarize the key quantitative data for this compound and its active form, Fura-4F, providing a clear comparison with the parent compound, Fura-2.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₃H₄₄FN₃O₂₄ |
| Molecular Weight | 1005.81 g/mol |
| Form | Acetoxymethyl (AM) ester |
| Cell Permeability | Yes |
Table 2: Spectroscopic and Calcium Binding Properties of Fura-4F (the active form)
| Property | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | ~336 nm | |
| Excitation Maximum (Ca²⁺-free) | ~363-370 nm | |
| Emission Maximum | ~511-512 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | |
| Quantum Yield | Not explicitly stated for Fura-4F, but Fura-2 is 0.49 |
Table 3: Comparison of Fura-4F and Fura-2
| Property | Fura-4F | Fura-2 |
| Kd for Ca²⁺ | ~770 nM | ~145 nM |
| Optimal [Ca²⁺] Range | Higher concentrations | Lower, near-resting levels |
| Excitation Shift | Yes (Ratiometric) | Yes (Ratiometric) |
| Emission Wavelength | ~511-512 nm | ~510 nm |
| Cell Loading | AM ester form | AM ester form |
Mechanism of Action and Measurement Principle
The underlying principle of this compound in calcium measurement involves a series of steps from loading to detection. The process is initiated by the passive diffusion of the lipophilic this compound across the plasma membrane into the cell's cytoplasm.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Fura-4F AM: A Technical Guide to its Core Principles and Application in Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-4F AM is a ratiometric, fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]ᵢ). As an acetoxymethyl (AM) ester derivative of Fura-4F, it is cell-permeant, allowing for non-invasive loading into live cells.[1][2] This guide provides an in-depth overview of the core principles of this compound, its mechanism of action, and detailed protocols for its application in cellular biology and drug discovery. Fura-4F is particularly distinguished by its lower binding affinity for Ca²⁺ compared to its predecessor, Fura-2, making it better suited for detecting high calcium concentrations.[3][4][5]
Core Principle and Mechanism of Action
The utility of this compound as a calcium indicator hinges on a two-stage process: cellular loading and intracellular calcium binding.
-
Cellular Loading: The Fura-4F molecule is chemically modified with acetoxymethyl (AM) ester groups. These lipophilic groups render the molecule capable of passively diffusing across the cell membrane into the cytoplasm.
-
Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic cleavage reveals the carboxyl groups of the Fura-4F molecule, converting it to its active, membrane-impermeant form. This active form is trapped within the cell, allowing for stable and long-term measurements.
-
Ratiometric Calcium Detection: The active Fura-4F molecule is a chelator that binds to free intracellular calcium ions. Upon binding Ca²⁺, Fura-4F undergoes a conformational change that alters its fluorescent properties. Specifically, the excitation spectrum of Fura-4F shifts. When excited at approximately 340 nm, the fluorescence intensity increases upon Ca²⁺ binding. Conversely, when excited at around 380 nm (the isosbestic point), the fluorescence intensity is largely independent of the Ca²⁺ concentration. By measuring the ratio of fluorescence emission at a single wavelength (typically ~510 nm) while alternating the excitation wavelength between 340 nm and 380 nm, a precise and quantitative measurement of the intracellular calcium concentration can be determined. This ratiometric approach provides a robust measurement that is independent of dye concentration, cell thickness, and fluorescence photobleaching.
Quantitative Data
The following table summarizes the key quantitative parameters of Fura-4F.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~0.77 µM | |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | |
| Excitation Wavelength (Ca²⁺-free) | ~366 nm | |
| Emission Wavelength | ~511 nm | |
| Molecular Weight | 1005.81 g/mol |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the key processes involved in using this compound.
Mechanism of this compound cellular uptake and activation.
A typical GPCR signaling pathway leading to intracellular calcium release.
Experimental Protocols
A generalized protocol for loading cells with this compound is provided below. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.
Reagents and Solutions
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose buffer)
-
Probenecid (optional, to prevent dye leakage)
Stock Solution Preparation
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. This solution should be stored at -20°C, protected from light and moisture.
-
(Optional) To aid in the dispersion of the AM ester in aqueous solutions, a 20% (w/v) stock solution of Pluronic® F-127 in DMSO can be prepared.
Cell Loading Protocol
-
Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Prepare a fresh loading solution by diluting the this compound stock solution into the physiological buffer to a final concentration of 1-5 µM.
-
If using Pluronic® F-127, mix the this compound DMSO stock with an equal volume of the 20% Pluronic® F-127 stock before diluting in the buffer. The final concentration of Pluronic® F-127 should be around 0.02%.
-
(Optional) Add probenecid (1-2.5 mM) to the loading solution to inhibit organic anion transporters, which can extrude the active dye from the cells.
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C. Incubation at room temperature may reduce dye compartmentalization into organelles.
-
After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the this compound within the cells.
-
The cells are now ready for fluorescence imaging.
Experimental Workflow Diagram
A typical workflow for a calcium imaging experiment using this compound.
Conclusion
This compound is a powerful tool for the quantitative measurement of intracellular calcium dynamics. Its cell-permeant nature and ratiometric properties provide a reliable and non-invasive method for investigating calcium signaling in a wide range of biological systems. By understanding the core principles of its mechanism and following optimized experimental protocols, researchers can effectively utilize this compound to gain valuable insights into cellular physiology and pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fura-2-acetoxymethyl ester - Wikipedia [en.wikipedia.org]
- 3. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Contact Us | Invitrogen™ [thermofisher.com]
- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TR [thermofisher.com]
Fura-4F AM: An In-depth Technical Guide for Detecting High Calcium Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fura-4F AM, a fluorescent indicator designed for the ratiometric measurement of high intracellular calcium concentrations. Its lower affinity for Ca2+ compared to its predecessor, Fura-2, makes it an invaluable tool for studying cellular signaling events characterized by large and rapid calcium transients.
Core Principles and Advantages
This compound is a cell-permeant analog of the Fura-4F calcium indicator. The acetoxymethyl (AM) ester group facilitates its passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fura-4F indicator in the cytoplasm.
Upon binding to Ca2+, Fura-4F exhibits a shift in its fluorescence excitation spectrum. Specifically, the peak excitation wavelength shifts from approximately 366 nm in a calcium-free environment to around 336 nm when saturated with calcium, while the emission maximum remains relatively constant at about 511 nm.[1] This ratiometric nature allows for the accurate determination of intracellular calcium concentrations, as the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm) is largely independent of variables such as dye concentration, photobleaching, and cell thickness.
The primary advantage of Fura-4F over the more traditional Fura-2 lies in its lower binding affinity for Ca2+, reflected in its higher dissociation constant (Kd). This characteristic makes Fura-4F particularly well-suited for measuring elevated calcium levels that would saturate the fluorescent signal of high-affinity indicators like Fura-2.
Quantitative Data: Fura-4F vs. Fura-2
The selection of an appropriate calcium indicator is critical for the accurate measurement of intracellular Ca2+ dynamics. The following table summarizes the key quantitative parameters of Fura-4F and Fura-2 to aid in this selection process.
| Property | Fura-4F | Fura-2 |
| Dissociation Constant (Kd) for Ca2+ | ~770 nM[2] | ~145 nM - 224 nM |
| Excitation Wavelength (λex) | Ca2+-free: ~366 nmCa2+-bound: ~336 nm[1] | Ca2+-free: ~363-380 nmCa2+-bound: ~335-340 nm[3] |
| Emission Wavelength (λem) | ~511 nm[1] | ~505-512 nm |
| Quantum Yield (Φ) | Similar to Fura-2 | Ca2+-free: 0.23Ca2+-bound: 0.49 |
| Molar Extinction Coefficient (ε) | Similar to Fura-2 | Ca2+-bound (at 335 nm): ~35,000 M-1cm-1Ca2+-free (at 363 nm): ~27,000 M-1cm-1 |
Note: The quantum yield and molar extinction coefficient for Fura-4F are reported to be virtually identical to those of Fura-2.
Experimental Protocols
The following is a detailed protocol for loading cultured cells with this compound for the measurement of intracellular calcium. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
-
This compound Stock Solution (1-5 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.
-
Vortex briefly to ensure complete dissolution.
-
This stock solution can be stored, desiccated, at -20°C and protected from light.
-
-
Pluronic F-127 Stock Solution (20% w/v):
-
Dissolve Pluronic F-127 in DMSO to a final concentration of 20% (w/v). This solution aids in the dispersion of the nonpolar this compound in the aqueous loading buffer.
-
-
Loading Buffer:
-
Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose buffer). The buffer should be at a physiological pH (typically 7.2-7.4).
-
Cell Loading Procedure
-
Prepare the Loading Solution:
-
Warm the this compound stock solution and the Pluronic F-127 stock solution to room temperature.
-
In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution.
-
Vortex the mixture briefly.
-
Dilute this mixture into the pre-warmed loading buffer to achieve a final this compound concentration typically in the range of 1-5 µM. The final concentration of Pluronic F-127 will be approximately 0.02%.
-
Vortex the final loading solution thoroughly to ensure a uniform suspension.
-
-
Cell Incubation:
-
For adherent cells, remove the culture medium and wash the cells once with the loading buffer.
-
For suspension cells, pellet the cells by centrifugation and resuspend them in the loading buffer.
-
Add the this compound loading solution to the cells.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at 37°C may promote faster loading but can also lead to compartmentalization of the dye in organelles. Room temperature incubation is often preferred to maintain cytosolic localization.
-
-
Washing and De-esterification:
-
After the incubation period, remove the loading solution.
-
Wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular this compound.
-
Incubate the cells for an additional 30 minutes in fresh loading buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases.
-
-
Fluorescence Measurement:
-
The cells are now ready for fluorescence measurements.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at approximately 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is then used to calculate the intracellular calcium concentration using the Grynkiewicz equation.
-
Mandatory Visualizations
Experimental Workflow for Intracellular Calcium Measurement
Caption: Experimental workflow for intracellular calcium measurement using this compound.
Signaling Pathway: Phospholipase C and IP3-Mediated Calcium Release
References
Fura-4F AM: An In-depth Technical Guide for Cellular Biology Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-4F AM is a ratiometric, fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As an acetoxymethyl (AM) ester, it is cell-permeant, allowing for non-invasive loading into live cells. Once inside, cellular esterases cleave the AM group, trapping the active Fura-4F molecule in the cytosol. This guide provides a comprehensive overview of this compound, its applications in key cellular signaling pathways, detailed experimental protocols, and a comparative analysis with other calcium indicators.
Core Properties and Advantages of this compound
Fura-4F is a derivative of the widely used Fura-2 indicator. The key distinction lies in the fluorine substitution on the BAPTA chelator portion of the molecule. This modification results in a lower binding affinity for Ca²⁺, making Fura-4F particularly well-suited for measuring higher calcium concentrations that would saturate Fura-2.
Key Features:
-
Ratiometric Measurement: Fura-4F exhibits a shift in its fluorescence excitation wavelength upon binding to Ca²⁺. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring emission at a single wavelength (~510 nm), a precise and quantitative measurement of [Ca²⁺]i can be obtained. This ratiometric property corrects for variations in dye loading, cell thickness, and photobleaching.
-
Lower Calcium Affinity: With a dissociation constant (Kd) for Ca²⁺ of approximately 770 nM, Fura-4F is ideal for studying cellular events that trigger large and sustained increases in intracellular calcium.[1][2][3] This is in contrast to Fura-2, which has a higher affinity (Kd ≈ 145 nM) and is better suited for measuring resting or near-resting calcium levels.[1]
-
UV Excitation: Fura-4F is excited by ultraviolet light, which can be a consideration for experiments involving light-sensitive cells.
Quantitative Data Summary
The selection of a calcium indicator is critical for the successful outcome of an experiment. The following table provides a comparative summary of the key quantitative properties of this compound and other commonly used calcium indicators.
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Wavelengths (nm) | Emission Wavelength (nm) | Key Characteristics |
| Fura-4F | ~770 nM | 336/366 nm | ~511 nm | Ratiometric, lower affinity, ideal for high Ca²⁺ concentrations. |
| Fura-2 | ~145 nM | 335/363 nm (Ca²⁺-bound/free) | ~510 nm | Ratiometric, high affinity, suitable for resting Ca²⁺ levels. |
| Fluo-4 | ~345 nM | ~494 nm | ~516 nm | Single wavelength, high fluorescence increase upon Ca²⁺ binding. |
| Rhod-2 | ~570 nM | ~557 nm | ~581 nm | Single wavelength, red-shifted spectra, often localizes to mitochondria. |
Applications in Cellular Biology Research
This compound is a versatile tool for investigating a wide range of cellular processes that are regulated by calcium signaling. Two prominent areas of application are the study of G-protein coupled receptor (GPCR) activation and store-operated calcium entry (SOCE).
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. Many GPCRs, particularly those coupled to the Gq alpha subunit, initiate signaling cascades that lead to an increase in intracellular calcium. The activation of these receptors by their specific ligands triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This compound is an excellent tool for monitoring this calcium release, providing insights into GPCR activation kinetics and downstream signaling.
Caption: GPCR signaling cascade leading to intracellular calcium release.
Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry is a major mechanism for calcium influx in non-excitable cells. It is activated in response to the depletion of calcium stores in the endoplasmic reticulum. The key molecular players in this pathway are the stromal interaction molecules (STIMs), which act as calcium sensors in the ER, and the Orai channels in the plasma membrane. When ER calcium levels decrease, STIM proteins oligomerize and translocate to ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to the influx of extracellular calcium. This compound can be used to monitor both the initial release of calcium from the ER and the subsequent, sustained influx through SOCE.
Caption: The store-operated calcium entry (SOCE) pathway.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
This compound Loading Protocol for Adherent Cells
This protocol provides a general guideline for loading adherent cells with this compound. Optimization may be required for specific cell types.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent cells cultured on coverslips or in imaging plates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, warm the this compound and Pluronic F-127 stock solutions to room temperature.
-
In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the Pluronic F-127 stock solution.
-
Dilute this mixture into pre-warmed physiological buffer to a final this compound concentration of 1-5 µM. The final concentration of Pluronic F-127 should be approximately 0.02%. Vortex thoroughly to ensure complete dispersion of the dye.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed physiological buffer.
-
Add the this compound loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes. The optimal loading time and temperature should be determined empirically.
-
After incubation, wash the cells twice with pre-warmed physiological buffer to remove extracellular dye.
-
-
De-esterification:
-
Add fresh, pre-warmed physiological buffer to the cells and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for calcium imaging experiments.
-
Caption: General experimental workflow for this compound imaging.
Calcium Imaging and Data Acquisition
Instrumentation:
-
A fluorescence microscope equipped with a UV light source, appropriate filter sets for Fura-4F (excitation at ~340 nm and ~380 nm, emission at ~510 nm), and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software.
Procedure:
-
Mount the coverslip or imaging plate with the Fura-4F-loaded cells onto the microscope stage.
-
Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Introduce the stimulus (e.g., GPCR agonist, SOCE activator) and continue to record the fluorescence changes over time.
-
At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. This is typically done by first adding a calcium chelator like EGTA to obtain the calcium-free signal, followed by the addition of a calcium ionophore like ionomycin in the presence of excess calcium to obtain the calcium-saturated signal.
Data Analysis and Calculation of [Ca²⁺]i
The intracellular calcium concentration can be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)
Where:
-
Kd: The dissociation constant of Fura-4F for Ca²⁺ (~770 nM).
-
R: The measured 340/380 nm fluorescence ratio.
-
Rmin: The 340/380 nm ratio in the absence of calcium.
-
Rmax: The 340/380 nm ratio at saturating calcium concentrations.
-
Fmax380 / Fmin380: The ratio of fluorescence intensities at 380 nm excitation in the absence and presence of saturating calcium, respectively.
Conclusion
This compound is a powerful and reliable tool for the quantitative measurement of intracellular calcium dynamics, particularly in studies involving significant increases in [Ca²⁺]i. Its ratiometric properties and lower calcium affinity make it an ideal choice for investigating a wide range of cellular phenomena, from GPCR signaling to store-operated calcium entry. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the complex world of calcium signaling in cellular biology and drug discovery.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to Fura-4F AM: Excitation, Emission, and Application in Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent calcium indicator Fura-4F AM, including its spectral properties, detailed experimental protocols for its use in measuring intracellular calcium concentrations, and visualization of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a cell-permeant, ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As an acetoxymethyl (AM) ester derivative, it can readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM ester groups, trapping the active, calcium-sensitive form, Fura-4F, in the cytoplasm[1].
Similar to its parent compound, Fura-2, Fura-4F exhibits a shift in its excitation spectrum upon binding to Ca²⁺, while its emission maximum remains relatively constant. This ratiometric property is a key advantage, as it allows for accurate determination of [Ca²⁺]i that is largely independent of variations in dye concentration, cell thickness, and photobleaching[2][3].
A distinguishing feature of Fura-4F is its lower binding affinity for Ca²⁺ compared to Fura-2. This characteristic makes Fura-4F particularly well-suited for measuring higher intracellular calcium concentrations, a scenario where high-affinity indicators like Fura-2 would be saturated[4].
Spectral and Physicochemical Properties of Fura-4F
The quantitative data for Fura-4F are summarized in the table below. These properties are crucial for designing and executing experiments, as well as for data analysis.
| Property | Value | Reference |
| Excitation Maximum (Ca²⁺-free) | ~366 nm | [5] |
| Excitation Maximum (Ca²⁺-bound) | ~336 nm | |
| Emission Maximum | ~511 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | ~0.77 µM (770 nM) | |
| Molecular Weight (AM ester) | 1005.81 g/mol |
Signaling Pathway: GPCR-Mediated Intracellular Calcium Release
This compound is an invaluable tool for dissecting signaling pathways that involve changes in intracellular calcium. A classic example is the G-protein coupled receptor (GPCR) pathway that leads to the release of calcium from the endoplasmic reticulum (ER). The diagram below illustrates this signaling cascade.
Caption: GPCR signaling cascade leading to intracellular Ca²⁺ release.
Experimental Protocols
The following protocols provide a detailed methodology for using this compound to measure intracellular calcium.
-
This compound Stock Solution (1-5 mM):
-
Dissolve 50 µg of this compound in 10-50 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
-
Pluronic F-127 Stock Solution (20% w/v in DMSO):
-
Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester in aqueous media, facilitating cell loading.
-
Prepare a 20% (w/v) solution of Pluronic F-127 in anhydrous DMSO. This solution can be stored at room temperature.
-
-
Loading Buffer:
-
Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (HBS) with a pH of 7.2-7.4.
-
The buffer should contain Ca²⁺ and Mg²⁺ at physiological concentrations (e.g., 1-2 mM CaCl₂ and 1 mM MgCl₂), unless the experimental design requires otherwise.
-
-
Cell Preparation:
-
For adherent cells, plate them on coverslips or in imaging-compatible microplates to an appropriate confluency (typically 70-90%).
-
For suspension cells, harvest and wash them with the loading buffer.
-
-
Preparation of Loading Solution:
-
The final concentration of this compound for cell loading is typically in the range of 1-5 µM. This should be optimized for the specific cell type and experimental conditions.
-
To prepare the loading solution, first mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution.
-
Dilute this mixture into the pre-warmed (37°C) loading buffer to achieve the desired final this compound concentration. For example, to make 1 mL of 2 µM loading solution from a 2 mM stock, mix 1 µL of the this compound stock with 1 µL of 20% Pluronic F-127, and then add this to 1 mL of loading buffer.
-
-
Loading Procedure:
-
Remove the culture medium from the cells and wash them once with the loading buffer.
-
Add the this compound loading solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time may vary between cell types.
-
-
After the loading incubation, wash the cells twice with fresh, pre-warmed loading buffer to remove any extracellular this compound.
-
Incubate the cells for an additional 30 minutes at 37°C in fresh loading buffer. This step allows for the complete de-esterification of the this compound within the cells by cytosolic esterases, converting it to the active, calcium-sensitive Fura-4F.
-
Microscopy Setup:
-
Use a fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths, and a detector (e.g., a CCD or sCMOS camera) to capture the emission at ~510 nm.
-
Appropriate filter sets for Fura-2 are also suitable for Fura-4F.
-
-
Image Acquisition:
-
Acquire pairs of images, one with 340 nm excitation and one with 380 nm excitation, in rapid succession. The emission is collected at 510 nm for both excitation wavelengths.
-
Establish a baseline fluorescence ratio before applying any stimulus.
-
After applying the stimulus (e.g., a GPCR agonist), continue to acquire image pairs to record the change in the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity from the 340 nm excitation to the fluorescence intensity from the 380 nm excitation (F₃₄₀/F₃₈₀) for each time point in the regions of interest (ROIs) corresponding to the cells.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
For quantitative measurements of [Ca²⁺]i, a calibration can be performed using the Grynkiewicz equation, which requires determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios, the fluorescence intensity at 380 nm in the absence of calcium (Sf2), and in the presence of saturating calcium (Sb2), and the Kd of the indicator.
-
Experimental Workflow
The following diagram outlines the general workflow for an intracellular calcium imaging experiment using this compound.
Caption: Workflow for this compound based calcium imaging.
Conclusion
This compound is a powerful tool for the ratiometric measurement of intracellular calcium, particularly in studies where high calcium concentrations are expected. Its spectral properties, similar to the widely used Fura-2, allow for its integration into existing experimental setups. By following the detailed protocols outlined in this guide, researchers can obtain reliable and quantitative data on intracellular calcium dynamics, providing valuable insights into a wide range of cellular signaling processes.
References
- 1. Calcium Imaging in mDA neurons [protocols.io]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
Methodological & Application
Application Notes and Protocols for Fura-4F AM Loading in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for loading primary neurons with Fura-4F AM, a ratiometric fluorescent indicator used for measuring intracellular calcium concentrations. This guide is intended for researchers in neuroscience, drug discovery, and related fields.
Introduction
This compound is a high-affinity, ratiometric calcium indicator that is spectrally similar to Fura-2 AM but offers a slightly lower affinity for Ca2+ (Kd ≈ 0.77 µM).[1][2] This characteristic makes it particularly well-suited for measuring higher calcium concentrations that might saturate Fura-2. Like other AM esters, this compound is cell-permeant and becomes fluorescently active and trapped within the cell following hydrolysis by intracellular esterases.[3] This ratiometric dye allows for the precise measurement of intracellular calcium by taking the ratio of fluorescence emission at a single wavelength while exciting at two different wavelengths (typically 340 nm and 380 nm).[1][4] This method minimizes issues such as uneven dye loading, photobleaching, and changes in cell volume.
Key Experimental Parameters
Successful loading of primary neurons with this compound is dependent on several critical parameters, which are summarized in the table below. These values are derived from protocols for similar calcium indicators like Fura-2 AM and Fluo-4 AM, which are widely used for neuronal applications. Optimization may be required for specific primary neuron types and experimental conditions.
| Parameter | Recommended Range | Key Considerations |
| This compound Concentration | 1 - 10 µM | Higher concentrations can lead to cytotoxicity or calcium buffering. Start with a lower concentration and optimize. |
| Loading Temperature | Room Temperature (RT) to 37°C | 37°C generally facilitates faster loading, but RT can reduce compartmentalization and improve cell viability. |
| Loading Time | 30 - 60 minutes | Longer incubation times can improve signal but may also increase cytotoxicity and compartmentalization. |
| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | Use high-quality, anhydrous DMSO to prevent dye degradation. |
| Dispersing Agent | Pluronic F-127 (0.02% - 0.1%) | Aids in the dispersion of the water-insoluble AM ester in the aqueous loading buffer. |
| De-esterification Time | 15 - 30 minutes | Allows intracellular esterases to cleave the AM group, trapping the active dye inside the cells. |
| Loading Buffer | Hanks' Balanced Salt Solution (HBSS) or Artificial Cerebrospinal Fluid (aCSF) | Should be free of phenol red to minimize background fluorescence. |
Spectral Properties of Fura-4F
| Property | Value |
| Excitation Wavelengths | 336 nm (Ca2+-bound) / 366 nm (Ca2+-free) |
| Emission Wavelength | 511 nm |
| Dissociation Constant (Kd) | ~0.77 µM |
Table data sourced from
Experimental Protocol
This protocol outlines the steps for loading primary neurons cultured on coverslips with this compound.
Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Prepare in a dark, dry environment.
-
Add 50 µL of anhydrous DMSO to a 50 µg vial of this compound.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture. The solution is stable for several months under these conditions.
-
-
Loading Buffer (with Pluronic F-127):
-
Prepare fresh for each experiment.
-
Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a suitable artificial cerebrospinal fluid (aCSF) without phenol red.
-
Add Pluronic F-127 to a final concentration of 0.02-0.1% to the buffer.
-
Vortex to mix.
-
-
Final Loading Solution (e.g., 5 µM this compound):
-
Warm the Loading Buffer to the desired loading temperature (RT or 37°C).
-
Add the this compound stock solution to the pre-warmed Loading Buffer to achieve the final desired concentration (e.g., for a 5 µM solution, add 5 µL of 1 mM stock to 1 mL of buffer).
-
Vortex the solution vigorously for at least one minute to ensure the dye is well-dispersed.
-
Neuron Loading Procedure
-
Cell Culture Preparation:
-
Ensure primary neurons are healthy and well-adhered to the coverslips in their culture medium.
-
-
Loading:
-
Aspirate the culture medium from the coverslips.
-
Immediately add the freshly prepared final Loading Solution to the neurons.
-
Incubate the cells for 30-60 minutes at the chosen temperature (RT or 37°C) in a dark environment (e.g., an incubator).
-
-
Wash and De-esterification:
-
After the incubation period, gently aspirate the Loading Solution.
-
Wash the neurons twice with pre-warmed physiological buffer (without the dye) to remove any extracellular this compound.
-
Add fresh, pre-warmed buffer to the neurons and incubate for an additional 15-30 minutes at the loading temperature. This allows for complete de-esterification of the this compound within the cells.
-
-
Imaging:
-
The loaded neurons are now ready for calcium imaging.
-
Mount the coverslip onto an imaging chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for Fura-4F AM Loading in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-4F AM is a ratiometric calcium indicator that is an analog of the widely used Fura-2 AM. Like Fura-2, it is a cell-permeant acetoxymethyl (AM) ester that can be passively loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active indicator, Fura-4F, in the cytoplasm. A key feature of Fura-4F is its lower binding affinity for calcium ions (Ca²⁺) compared to Fura-2, making it particularly well-suited for measuring high transient Ca²⁺ concentrations that might saturate Fura-2. This document provides detailed application notes and protocols for the successful loading of this compound into live cells for intracellular calcium measurements.
Principle of Ratiometric Calcium Measurement with Fura-4F
Fura-4F is a dual-excitation ratiometric indicator. When excited at approximately 340 nm, its fluorescence emission increases upon binding to Ca²⁺. Conversely, when excited at around 380 nm, its fluorescence emission decreases as it binds to Ca²⁺. The ratio of the fluorescence intensities at these two excitation wavelengths (typically measured around 510 nm) is directly proportional to the intracellular Ca²⁺ concentration. This ratiometric measurement provides a significant advantage as it is largely independent of several experimental variables, including dye concentration, cell path length, and illumination intensity, leading to more accurate and reliable quantification of intracellular Ca²⁺ levels.[1][2][3][4]
Data Presentation: Loading Parameters for AM Ester Calcium Indicators
The optimal loading concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. It is always recommended to determine these parameters empirically for each new cell line or primary cell type. The following table summarizes typical loading conditions for this compound and other related calcium indicators.
| Indicator | Cell Type | Loading Concentration (µM) | Incubation Time (minutes) | Incubation Temperature (°C) | Reference |
| This compound | General | 0.1 - 5 | 15 - 60 | 4 - 37 | [5] |
| Fura-2 AM | General | 1 - 5 | 15 - 60 | 20 - 37 | |
| Fura-2 AM | T Lymphocytes | 3 | 30 | 37 | |
| Fura-2 AM | mDA neurons | 5 | 40 | Room Temperature | |
| Fura-2 AM | HEK293 | 2 | 60 | Room Temperature | |
| Fura-2 AM | Cortical Neurons | 1 | 30 | 37 | |
| Fluo-4 AM | General | 1 - 5 | 10 - 60 | 20 - 37 | |
| Fluo-4 AM | T Lymphocytes | 3 | 30 | 37 | |
| Fluo-4 AM | mDA neurons | 5 | 40 | Room Temperature |
Experimental Protocols
Materials and Reagents
-
This compound (Acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., Krebs-Ringer-HEPES)
-
Probenecid (optional)
-
Live cells (adherent or in suspension)
-
Fluorescence microscope or plate reader capable of dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)
Stock Solution Preparation
-
This compound Stock Solution (1-5 mM): Prepare a stock solution of this compound in anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 50 µg of this compound (MW ~1000 g/mol ) in 50 µL of anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Pluronic® F-127 Stock Solution (20% w/v): Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This solution can be stored at room temperature.
-
Probenecid Stock Solution (100-250 mM): Prepare a stock solution of probenecid in a suitable buffer or 1 N NaOH. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.
Cell Loading Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.
-
Cell Preparation:
-
Adherent Cells: Plate cells on coverslips or in imaging dishes and allow them to adhere overnight.
-
Suspension Cells: Harvest cells and resuspend them in a physiological buffer at the desired concentration.
-
-
Preparation of Loading Solution:
-
Dilute the this compound stock solution into the physiological buffer to the final desired concentration (typically 1-5 µM).
-
To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting it into the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Incubation:
-
For adherent cells, remove the culture medium and add the this compound loading solution.
-
For suspension cells, add the loading solution to the cell suspension.
-
Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically. Incubation at 37°C may lead to dye compartmentalization in some cell types.
-
-
Washing and De-esterification:
-
After incubation, wash the cells 2-3 times with fresh, indicator-free physiological buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the this compound within the cells.
-
-
Imaging:
-
Mount the coverslip with adherent cells onto an imaging chamber or place the imaging dish on the microscope stage.
-
Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at approximately 510 nm.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation to determine the relative changes in intracellular Ca²⁺ concentration.
-
Troubleshooting
-
Low Signal:
-
Increase the loading concentration of this compound.
-
Increase the incubation time.
-
Ensure that the esterase activity in the cells is sufficient.
-
-
High Background:
-
Ensure thorough washing to remove extracellular dye.
-
Decrease the loading concentration of this compound.
-
Consider using probenecid to prevent dye leakage.
-
-
Dye Compartmentalization:
-
Lower the incubation temperature (e.g., from 37°C to room temperature).
-
Reduce the incubation time.
-
-
Phototoxicity:
-
Use the lowest possible excitation light intensity.
-
Reduce the exposure time.
-
Use a neutral density filter to attenuate the excitation light.
-
Conclusion
This compound is a valuable tool for measuring high-amplitude intracellular calcium transients in a variety of cell types. By following the protocols and considering the optimization steps outlined in these application notes, researchers can achieve reliable and accurate measurements of intracellular Ca²⁺ dynamics, contributing to a deeper understanding of cellular signaling pathways in both health and disease.
References
Application Notes and Protocols for Calcium Imaging in Brain Slices Using Fura-4F AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) imaging is a cornerstone technique in neuroscience for monitoring neuronal activity and intracellular signaling cascades. Fura-4F AM is a ratiometric fluorescent indicator for measuring intracellular Ca²⁺ concentrations. Like its predecessor, Fura-2, Fura-4F exhibits a shift in its excitation spectrum upon binding to Ca²⁺, allowing for the determination of absolute Ca²⁺ concentrations by taking the ratio of fluorescence intensities at two excitation wavelengths (typically 340 nm and 380 nm). This ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and changes in cell volume, which can affect single-wavelength indicators.[1][2][3] Fura-4F has a lower affinity for Ca²⁺ compared to Fura-2, making it particularly well-suited for studying larger Ca²⁺ transients without saturating the indicator.
These application notes provide a comprehensive protocol for using this compound to perform calcium imaging in acute brain slices, a widely used ex vivo preparation for studying neuronal circuits.
Data Presentation
Comparison of Common Calcium Indicators
The choice of a calcium indicator is critical and depends on the specific experimental question, particularly the expected range of Ca²⁺ concentrations. Below is a comparison of Fura-4F with other commonly used calcium indicators.
| Indicator | Type | Excitation (Ca²⁺-bound/Ca²⁺-free) (nm) | Emission (nm) | Kd (nM) | Key Characteristics |
| Fura-4F | Ratiometric (Excitation Shift) | ~336 / ~366 | ~511 | ~770 | Lower affinity than Fura-2, suitable for larger Ca²⁺ transients.[4] Spectral properties are nearly identical to Fura-2.[4] |
| Fura-2 | Ratiometric (Excitation Shift) | ~340 / ~380 | ~505 | ~140 | High affinity, ideal for measuring resting Ca²⁺ levels and small fluctuations. |
| Fluo-4 | Single Wavelength | ~494 | ~516 | ~345 | Large fluorescence intensity increase upon Ca²⁺ binding. Good for detecting the timing of Ca²⁺ spikes. |
| Fura-FF | Ratiometric (Excitation Shift) | ~339 / ~365 | ~507 / ~514 | ~5500 | Very low affinity, suitable for compartments with high Ca²⁺ concentrations. |
Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol is adapted from established methods for preparing viable acute brain slices from rodents.
Materials:
-
N-methyl-D-glucamine (NMDG) protective cutting solution
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Vibrating microtome (vibratome)
-
Anesthetic
Procedure:
-
Prepare Solutions: Prepare NMDG cutting solution and aCSF and continuously bubble them with carbogen for at least 15 minutes prior to use. Chill the NMDG solution to 2-4°C.
-
Anesthesia and Perfusion: Deeply anesthetize the animal according to approved institutional protocols. Perform transcardial perfusion with ice-cold, carbogenated NMDG solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and immerse it in the ice-cold NMDG solution. Mount the desired brain region on the vibratome stage and cut slices of the desired thickness (typically 300-400 µm).
-
Recovery: Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C for a brief recovery period (typically 10-15 minutes). Subsequently, transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before dye loading.
II. This compound Loading Protocol
This protocol is based on standard methods for loading acetoxymethyl (AM) ester dyes into brain tissue.
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Prepare Stock Solution: Dissolve 50 µg of this compound in 50 µL of DMSO to make a 1 mM stock solution. To aid in solubilization, add Pluronic F-127 (as a 20% stock in DMSO) to a final concentration of 0.02%. Vortex or sonicate briefly to ensure the dye is fully dissolved.
-
Prepare Loading Solution: Prepare the final loading solution by diluting the this compound stock solution in carbogenated aCSF to a final concentration of 5-10 µM.
-
Incubation: Transfer the brain slices into a small incubation chamber containing the this compound loading solution. Incubate for 30-60 minutes at 32-37°C. The optimal time and temperature may need to be determined empirically. Ensure the solution is continuously and gently supplied with carbogen.
-
Washing: After incubation, transfer the slices back to the holding chamber with fresh, carbogenated aCSF at room temperature for at least 30 minutes to allow for de-esterification of the dye by intracellular esterases.
III. Calcium Imaging
Equipment:
-
Upright or inverted fluorescence microscope equipped for ratiometric imaging.
-
Light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths (e.g., xenon arc lamp with a filter wheel or LED light source).
-
Emission filter centered around 510 nm.
-
Sensitive camera (e.g., sCMOS or EMCCD).
-
Perfusion system to deliver aCSF and pharmacological agents to the slice.
Procedure:
-
Mounting: Place a brain slice in the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a constant flow rate.
-
Locate Cells: Using the 380 nm excitation, locate the loaded cells within the brain slice.
-
Image Acquisition: Acquire fluorescence images by alternating excitation between 340 nm and 380 nm. The ratio of the fluorescence emission at these two excitation wavelengths (F340/F380) is proportional to the intracellular Ca²⁺ concentration.
-
Data Analysis: Select regions of interest (ROIs) corresponding to individual cells. Calculate the F340/F380 ratio for each ROI over time. Changes in this ratio reflect changes in intracellular Ca²⁺ concentration. Data are often presented as the change in ratio over the baseline ratio (ΔR/R).
Visualizations
Experimental Workflow
Caption: Workflow for this compound calcium imaging in brain slices.
Glutamate Receptor Signaling Pathway
A common application of calcium imaging in brain slices is to study synaptic transmission and plasticity. The following diagram illustrates the signaling cascade initiated by the neurotransmitter glutamate, leading to an increase in intracellular calcium.
Caption: Glutamate-mediated calcium influx via NMDA receptors.
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Fura-4F AM De-esterification for Live Cell Calcium Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-4F, AM is a high-affinity, ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium ([Ca²⁺]i) concentrations in live cells. As an acetoxymethyl (AM) ester derivative, Fura-4F, AM is cell-permeant and can be loaded non-invasively. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups in a process known as de-esterification. This hydrolysis reaction traps the indicator in its active, Ca²⁺-sensitive form, Fura-4F, within the cytoplasm. The successful de-esterification of Fura-4F, AM is a critical step for accurate and reliable measurements of [Ca²⁺]i dynamics in a wide range of cellular processes and drug discovery assays.
This document provides detailed application notes and protocols for the de-esterification of Fura-4F, AM in live cell imaging experiments, including troubleshooting guidance and an example of its application in studying signal transduction pathways.
Fura-4F AM: Properties and Quantitative Data
Fura-4F is a derivative of the widely used Fura-2 indicator, engineered to have a slightly lower affinity for Ca²⁺. This makes it particularly well-suited for measuring higher Ca²⁺ concentrations that might saturate Fura-2. The ratiometric nature of Fura-4F allows for accurate ion concentration measurements by taking the ratio of fluorescence intensities at two different excitation wavelengths, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1]
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | [2][3] |
| Excitation Wavelengths | 340 nm (Ca²⁺-bound) / 380 nm (Ca²⁺-free) | [4] |
| Emission Wavelength | ~510 nm | |
| Molecular Weight | ~1001 g/mol | |
| Storage Conditions | ≤–20°C, desiccated, protected from light |
Experimental Protocols
Reagent Preparation
1. Fura-4F, AM Stock Solution (1-5 mM):
-
Prepare a stock solution of Fura-4F, AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Dissolution may be slow; warm the vial to room temperature before opening and vortex thoroughly.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store aliquots at ≤–20°C, protected from light.
2. Pluronic™ F-127 Stock Solution (20% w/v in DMSO):
-
Pluronic™ F-127 is a non-ionic detergent that aids in the dispersion of the nonpolar Fura-4F, AM in aqueous loading buffer.
-
Prepare a 20% (w/v) solution of Pluronic™ F-127 in anhydrous DMSO.
3. Loading Buffer:
-
Use a buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. The buffer should be serum-free, as serum contains esterases that can prematurely cleave the AM ester.
-
For some cell types, the addition of an organic anion transport inhibitor, such as probenecid (1–2.5 mM), can reduce the leakage of the de-esterified indicator from the cells.
Fura-4F, AM Loading and De-esterification Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Plate cells on coverslips or in imaging dishes to the desired confluency. Ensure cells are healthy and well-adhered.
-
Prepare Loading Solution:
-
Warm the Fura-4F, AM and Pluronic™ F-127 stock solutions to room temperature.
-
For a final Fura-4F, AM concentration of 1-5 µM, first mix an equal volume of the Fura-4F, AM stock solution with the 20% Pluronic™ F-127 stock solution.
-
Dilute this mixture into the serum-free loading buffer to achieve the final desired concentration. For example, to make 1 mL of 5 µM loading solution from a 1 mM Fura-4F, AM stock: mix 5 µL of 1 mM Fura-4F, AM with 5 µL of 20% Pluronic™ F-127, then add this to 1 mL of loading buffer. Vortex thoroughly.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the Fura-4F, AM loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light. The optimal loading time and temperature must be determined empirically for each cell type. Lowering the incubation temperature can sometimes reduce compartmentalization of the dye into organelles.
-
-
Wash:
-
Remove the loading solution and wash the cells two to three times with fresh, indicator-free loading buffer to remove any extracellular dye.
-
-
De-esterification:
-
After washing, add fresh, indicator-free buffer to the cells.
-
Incubate the cells for an additional 30 minutes at the same temperature used for loading to allow for complete de-esterification of the intracellular Fura-4F, AM by cellular esterases. This step is crucial for ensuring a full Ca²⁺-sensitive fluorescence response.
-
-
Imaging: The cells are now ready for live cell imaging. Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
Visualization of the De-esterification Process and a Signaling Pathway
Caption: Fura-4F, AM de-esterification workflow in a live cell.
Caption: IP₃-mediated calcium signaling pathway.
Application: Monitoring IP₃-Mediated Calcium Release
A common application for Fura-4F is the study of intracellular calcium signaling pathways, such as the one initiated by the activation of G-protein coupled receptors (GPCRs) and the subsequent production of inositol 1,4,5-trisphosphate (IP₃).
-
Stimulation: After loading and de-esterification of Fura-4F, AM, a baseline fluorescence ratio (340/380 nm excitation) is established.
-
Agonist Addition: An agonist that activates a specific GPCR is introduced to the cells.
-
Signal Transduction: The activated GPCR activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃.
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm.
-
Detection: The increase in cytosolic [Ca²⁺] is detected by Fura-4F, resulting in a significant increase in the 340/380 nm fluorescence ratio. This allows for the real-time monitoring of the kinetics and amplitude of the Ca²⁺ signal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low Fluorescence Signal | Incomplete de-esterification. | Increase the de-esterification time (30-60 minutes). Ensure the loading buffer is at the optimal temperature. | |
| Poor dye loading. | Optimize Fura-4F, AM concentration (1-10 µM). Ensure adequate Pluronic F-127 concentration. Check cell health. | ||
| Photobleaching. | Reduce excitation light intensity or exposure time. Use an anti-fade reagent if imaging fixed cells (note: Fura-4F is for live cells). | ||
| High Background Fluorescence | Incomplete removal of extracellular dye. | Increase the number and volume of washes after loading. | |
| Autofluorescence from cells or medium. | Use phenol red-free medium. Acquire a background image from an unstained region and subtract it from the experimental images. | ||
| Inconsistent or Uneven Loading | Cell clumping or unhealthy cells. | Ensure a single-cell suspension and use healthy, sub-confluent cells. | |
| Premature hydrolysis of Fura-4F, AM. | Prepare fresh loading solution just before use. Store stock solutions properly to avoid moisture. | ||
| Dye Compartmentalization | Loading at too high a temperature or for too long. | Reduce the loading temperature (e.g., from 37°C to room temperature) and/or shorten the incubation time. This must be balanced with achieving adequate loading. | |
| Rapid Signal Loss (Dye Leakage) | Active transport of the de-esterified dye out of the cells. | Add an organic anion transport inhibitor like probenecid to the buffer during and after loading. |
References
- 1. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Calcium Transients in T Lymphocytes using Fura-4F AM
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium (Ca2+) signaling is a critical component of T lymphocyte activation, governing a wide array of cellular functions from gene expression and cytokine production to proliferation and motility.[1][2][3] The precise spatial and temporal dynamics of intracellular calcium transients are therefore of significant interest in immunology and drug development. Fura-4F AM is a ratiometric fluorescent indicator designed for the quantitative measurement of intracellular calcium concentrations, particularly suited for detecting the higher calcium levels that can occur during robust T cell activation.[4][5]
This document provides detailed application notes and protocols for the use of this compound to study calcium transients in T lymphocytes.
Quantitative Data
A clear understanding of the properties of this compound is essential for successful experimental design and data interpretation. The following tables summarize the key quantitative data for this compound and compare it to the more traditional Fura-2 AM.
Table 1: Spectral and Chemical Properties of Fura-4F
| Property | Fura-4F | This compound |
| Molecular Formula | C₂₉H₂₀FN₃O₁₂ | C₄₃H₄₄FN₃O₂₄ |
| Molecular Weight | 637.48 g/mol | 1005.81 g/mol |
| Excitation Maxima | 336 nm (Ca²⁺-bound), 363-369 nm (Ca²⁺-free) | N/A (Cell-impermeant until hydrolyzed) |
| Emission Maxima | ~511 nm | N/A |
| Dissociation Constant (Kd) for Ca²⁺ | ~0.77 µM | N/A |
| Form | Salt | Acetoxymethyl (AM) ester |
| Cell Permeability | No | Yes |
Table 2: Comparison of Fura-4F and Fura-2 for Calcium Imaging
| Feature | Fura-4F | Fura-2 |
| Excitation Wavelengths (Ca²⁺-bound / Ca²⁺-free) | ~336 nm / ~366 nm | ~340 nm / ~380 nm |
| Emission Wavelength | ~511 nm | ~510 nm |
| Dissociation Constant (Kd) for Ca²⁺ | ~0.77 µM | ~0.14 µM |
| Optimal [Ca²⁺] Detection Range | Higher concentrations | Lower, resting concentrations |
| Advantages | Better for studying robust Ca²⁺ signals without saturation. | High sensitivity for resting and low-level Ca²⁺ changes. |
| Considerations | May be less sensitive to subtle, initial Ca²⁺ flickers. | Can become saturated during strong, sustained Ca²⁺ responses. |
Table 3: Typical Intracellular Calcium Concentrations in T Lymphocytes
| State | Typical [Ca²⁺]i | Reference |
| Resting | 50-100 nM | |
| Activated (Peak) | > 1 µM |
T Lymphocyte Calcium Signaling Pathway
Upon T cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated that leads to a rapid and sustained increase in intracellular calcium. This process involves the release of calcium from intracellular stores and the influx of extracellular calcium.
Caption: T cell receptor (TCR) signaling cascade leading to intracellular calcium mobilization.
Experimental Workflow
The following diagram outlines the general workflow for studying calcium transients in T lymphocytes using this compound.
Caption: Experimental workflow for this compound-based calcium imaging in T lymphocytes.
Experimental Protocols
Materials
-
This compound (Acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
T lymphocyte cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies)
-
Glass-bottom imaging dishes or coverslips
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths ~340 nm and ~380 nm, emission filter ~510 nm)
Protocol 1: this compound Loading of T Lymphocytes
-
Prepare this compound Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 1-5 mM.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Prepare Loading Buffer:
-
For a final this compound concentration of 1-5 µM, dilute the stock solution into a physiological buffer such as HBSS.
-
To aid in dye dispersal, this compound can be mixed with an equal volume of 20% Pluronic F-127 before dilution in the final loading buffer.
-
-
Cell Preparation:
-
Harvest T lymphocytes and resuspend them in T cell culture medium at a concentration of 1 x 10⁶ cells/mL.
-
For adherent imaging, coat glass-bottom dishes with anti-CD3 and anti-CD28 antibodies (e.g., 10 µg/mL each in PBS) overnight at 4°C. Wash the dishes with PBS before adding cells.
-
-
Dye Loading:
-
Centrifuge the T cells and resuspend the cell pellet in the prepared this compound loading buffer.
-
Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time and dye concentration may need to be determined empirically for different T cell types and experimental conditions.
-
-
Washing:
-
After incubation, centrifuge the cells and wash them twice with fresh, warm physiological buffer to remove extracellular this compound.
-
Resuspend the cells in the imaging buffer.
-
Protocol 2: Calcium Imaging of T Lymphocytes
-
Imaging Setup:
-
Plate the this compound-loaded T cells onto the prepared imaging dishes. Allow the cells to settle for at least 15 minutes at 37°C.
-
Mount the dish on the fluorescence microscope stage, ensuring the cells are maintained at 37°C.
-
-
Baseline Measurement:
-
Identify a field of view with healthy, well-loaded cells.
-
Acquire a baseline recording of fluorescence by alternating excitation between ~340 nm and ~380 nm and collecting the emission at ~510 nm. Record for 1-2 minutes to ensure a stable baseline.
-
-
T Cell Stimulation:
-
To induce calcium transients, add the desired T cell stimulant (e.g., a soluble cocktail of anti-CD3 and anti-CD28 antibodies, or a chemical agonist like ionomycin).
-
-
Data Acquisition:
-
Immediately after adding the stimulant, begin recording the fluorescence changes over time, continuing to alternate between the two excitation wavelengths.
-
The duration of the recording will depend on the expected kinetics of the calcium response, typically ranging from 5 to 20 minutes.
-
Protocol 3: Data Analysis
-
Background Subtraction:
-
For each time point, subtract the background fluorescence from a region of the image without cells for both the 340 nm and 380 nm excitation channels.
-
-
Ratio Calculation:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each cell or region of interest at each time point.
-
-
Conversion to [Ca²⁺]i (Optional but Recommended):
-
The F340/F380 ratio can be converted to intracellular calcium concentration ([Ca²⁺]i) using the Grynkiewicz equation: [Ca²⁺]i = Kd * (R - Rmin) / (Rmax - R) * (F380max / F380min)
-
Where:
-
Kd is the dissociation constant of Fura-4F for Ca²⁺ (~0.77 µM).
-
R is the measured F340/F380 ratio.
-
Rmin is the ratio in the absence of calcium (determined using a calcium chelator like EGTA).
-
Rmax is the ratio at calcium saturation (determined using a calcium ionophore like ionomycin in the presence of saturating extracellular calcium).
-
F380max / F380min is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.
-
-
-
Data Presentation:
-
Plot the F340/F380 ratio or the calculated [Ca²⁺]i as a function of time to visualize the calcium transients.
-
Quantitative parameters such as peak amplitude, duration, and area under the curve can be extracted for statistical analysis.
-
Troubleshooting and Considerations
-
Uneven Dye Loading: Ensure proper mixing of this compound and Pluronic F-127 in the loading buffer. Optimize loading time and concentration. Ratiometric imaging helps to correct for moderate variations in dye loading.
-
Dye Compartmentalization: In some cases, AM esters can be sequestered into organelles. Visually inspect the cells to ensure cytosolic localization of the dye. Lowering the loading temperature may help reduce compartmentalization.
-
Phototoxicity and Photobleaching: Minimize exposure of the cells to the excitation light. Use the lowest possible excitation intensity and a sensitive camera.
-
Calcium Buffering: High concentrations of Fura-4F can buffer intracellular calcium, potentially altering the natural calcium dynamics. Use the lowest dye concentration that provides an adequate signal-to-noise ratio.
By following these detailed protocols and considering the properties of this compound, researchers can obtain robust and quantitative measurements of calcium transients in T lymphocytes, providing valuable insights into the signaling mechanisms that control T cell function.
References
- 1. Calcium signalling in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the Roles of Ca2+ Signals during T Cell Activation - Signaling Mechanisms Regulating T Cell Diversity and Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ [thermofisher.com]
- 5. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Application Notes and Protocols for High-Throughput Screening with Fura-4F AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a critical second messenger involved in a myriad of cellular processes, making it a key target in drug discovery. High-throughput screening (HTS) of intracellular Ca²⁺ mobilization provides a robust method for identifying and characterizing modulators of G-protein coupled receptors (GPCRs), ion channels, and other targets that regulate Ca²⁺ signaling. Fura-4F AM is a ratiometric fluorescent indicator designed for the quantitative measurement of intracellular Ca²⁺. As an acetoxymethyl (AM) ester, it is cell-permeant and becomes active after hydrolysis by intracellular esterases. Fura-4F is spectrally similar to the widely used Fura-2, but possesses a lower affinity for Ca²⁺ (Kd ≈ 770 nM), making it particularly well-suited for measuring higher intracellular Ca²⁺ concentrations that might saturate Fura-2. This ratiometric nature, involving dual-wavelength excitation (typically 340 nm and 380 nm) and single-wavelength emission (around 510 nm), minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, thereby enhancing data accuracy in HTS formats.
These application notes provide a comprehensive guide to utilizing this compound for HTS campaigns, covering its mechanism, detailed experimental protocols, data analysis, and visualization of key pathways and workflows.
Properties and Advantages of this compound in HTS
This compound offers several advantages for high-throughput screening of intracellular calcium dynamics:
-
Ratiometric Measurement: By taking the ratio of fluorescence intensities from two excitation wavelengths (340 nm and 380 nm), Fura-4F allows for a more accurate and reproducible quantification of intracellular Ca²⁺ concentrations, correcting for variables that can affect single-wavelength dyes.
-
Lower Calcium Affinity: With a dissociation constant (Kd) of approximately 770 nM, Fura-4F is less likely to become saturated by high intracellular Ca²⁺ concentrations compared to higher-affinity dyes like Fura-2, enabling a broader dynamic range for detection.[1]
-
Suitability for Diverse Targets: The probe is effective for screening a wide array of cellular targets that modulate intracellular Ca²⁺, including Gq-coupled GPCRs and various ion channels.[2]
-
Compatibility with HTS Instrumentation: this compound assays can be readily adapted for use with fluorescence microplate readers equipped for dual-wavelength excitation, making it ideal for 96-well and 384-well plate formats.
Data Presentation
The following tables present illustrative quantitative data from a high-throughput screening assay monitoring GPCR activation. While this specific data was generated using the spectrally similar ratiometric indicator Fura-2 AM, it is representative of the results that can be obtained with this compound. The experiments were conducted on HEK293 cells stably expressing a Gq-coupled receptor.
Table 1: Optimized Parameters for a Fura-based HTS Calcium Assay [3]
| Parameter | Optimized Condition | Rationale |
| Cell Seeding Density (96-well) | 4.5 x 10⁴ cells/well (plated 48h prior) | Ensures a confluent monolayer on the day of the assay. |
| This compound Loading Concentration | 2 µM | Provides sufficient signal without causing significant Ca²⁺ buffering. |
| Pluronic F-127 Concentration | 0.02% (in final loading buffer) | A non-ionic detergent that aids in the dispersion of the AM ester in aqueous solution. |
| Probenecid Concentration | 2.5 mM | An organic anion transport inhibitor that reduces the leakage of the de-esterified dye from the cells. |
| Loading Temperature | Room Temperature | Minimizes dye compartmentalization into organelles. |
| Loading Incubation Time | 60 minutes | Allows for sufficient uptake of the dye by the cells. |
| De-esterification Temperature | 37°C | Promotes complete hydrolysis of the AM ester by intracellular esterases. |
| De-esterification Incubation Time | 80 minutes | Ensures the dye is in its active, Ca²⁺-sensitive form. |
Table 2: Representative Agonist Dose-Response Data for a Gq-Coupled Receptor
| Agonist Concentration (nM) | Peak Intracellular [Ca²⁺] (nM) (Mean ± SEM) |
| 0 (Basal) | 98 ± 5 |
| 0.1 | 115 ± 7 |
| 1 | 152 ± 11 |
| 10 | 289 ± 18 |
| 100 | 453 ± 25 |
| 1000 | 510 ± 29 |
| EC₅₀ | ~25 nM |
Mandatory Visualizations
References
Fura-4F AM: Comprehensive Application Notes for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing Fura-4F AM for the quantitative analysis of intracellular calcium ([Ca²⁺]i) concentrations. This compound is a ratiometric, fluorescent indicator preferred for its lower affinity to Ca²⁺ compared to Fura-2, making it ideal for measuring higher calcium concentrations.
Introduction to this compound
This compound is the acetoxymethyl (AM) ester form of the Fura-4F dye.[1][2][3] The AM ester modification renders the molecule cell-permeant, allowing it to passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive Fura-4F indicator within the cytoplasm.[1][3]
Fura-4F is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different excitation wavelengths is used to determine the intracellular Ca²⁺ concentration. This ratiometric measurement corrects for variations in dye loading, cell thickness, and photobleaching, leading to more accurate and reproducible results compared to single-wavelength indicators.
Key Properties and Spectral Characteristics
Fura-4F exhibits a calcium-dependent shift in its excitation spectrum. When bound to Ca²⁺, the peak excitation wavelength is approximately 336-340 nm, while in its Ca²⁺-free form, the peak is around 363-380 nm. The fluorescence emission maximum for both states is approximately 511 nm.
Table 1: Spectral Properties of Fura-4F
| Property | Ca²⁺-Bound | Ca²⁺-Free | Emission |
| Excitation Max (nm) | ~340 | ~380 | - |
| Emission Max (nm) | - | - | ~511 |
Fura-4F has a lower binding affinity for Ca²⁺ than Fura-2, with a dissociation constant (Kd) of approximately 770 nM. This makes it particularly suitable for measuring elevated Ca²⁺ levels that would saturate higher-affinity indicators like Fura-2.
Table 2: Comparison of Fura-4F and Fura-2
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Optimal [Ca²⁺] Range |
| Fura-4F | ~770 nM | Micromolar range |
| Fura-2 | ~145 nM | Nanomolar range |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots, desiccated and protected from light at -20°C.
-
Pluronic F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered with HEPES.
Cell Loading Protocol
This protocol provides a general guideline; optimal conditions (dye concentration, loading time, and temperature) should be determined empirically for each cell type.
-
Cell Preparation: Plate cells on coverslips or in a format suitable for fluorescence microscopy or plate reader analysis. Ensure cells are healthy and sub-confluent.
-
Prepare Loading Solution:
-
For a final this compound concentration of 2-5 µM, dilute the this compound stock solution into the loading buffer.
-
To aid in dye solubilization, pre-mix the this compound aliquot with an equal volume of 20% Pluronic F-127 before adding to the buffer.
-
Vortex the final loading solution thoroughly.
-
-
Dye Loading:
-
Remove the culture medium from the cells and wash once with loading buffer.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C. Loading at room temperature may reduce dye compartmentalization into organelles.
-
-
De-esterification:
-
After loading, wash the cells twice with fresh, dye-free buffer to remove extracellular this compound.
-
Incubate the cells in dye-free buffer for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
Experimental Workflow for this compound Cell Loading.
Data Acquisition and Analysis
Fluorescence Measurement
Acquire fluorescence images or readings using a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for Fura-4F.
-
Excitation: Alternate between excitation at ~340 nm and ~380 nm.
-
Emission: Collect the fluorescence emission at ~510 nm.
-
Data Recording: Record the fluorescence intensities (F) at both excitation wavelengths over time: F₃₄₀ and F₃₈₀.
Background Correction
Background fluorescence can arise from various sources and should be subtracted to ensure accurate measurements.
-
Determine Background Region: Select a region of interest (ROI) in the field of view that does not contain any cells.
-
Subtract Background: Subtract the average background fluorescence from the fluorescence intensity of each cell at both 340 nm and 380 nm for each time point.
Calculation of the Fluorescence Ratio
The fluorescence ratio (R) is calculated for each time point:
R = F₃₄₀ / F₃₈₀
where F₃₄₀ and F₃₈₀ are the background-corrected fluorescence intensities.
Intracellular Calcium Concentration Calculation
The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Table 3: Parameters for the Grynkiewicz Equation
| Parameter | Description |
| Kd | The dissociation constant of Fura-4F for Ca²⁺ (~770 nM). |
| R | The experimentally measured fluorescence ratio (F₃₄₀ / F₃₈₀). |
| Rmin | The fluorescence ratio in the absence of Ca²⁺ (determined during calibration). |
| Rmax | The fluorescence ratio at saturating Ca²⁺ concentrations (determined during calibration). |
| Sf2 | The fluorescence intensity at 380 nm in the absence of Ca²⁺. |
| Sb2 | The fluorescence intensity at 380 nm at saturating Ca²⁺ concentrations. |
In Situ Calibration
To obtain accurate absolute [Ca²⁺]i values, it is essential to perform an in situ calibration to determine Rmin, Rmax, and the Sf2/Sb2 ratio in the specific experimental system.
-
Determine Rmin: At the end of the experiment, expose the cells to a Ca²⁺-free buffer containing a Ca²⁺ chelator (e.g., 5-10 mM EGTA) and a calcium ionophore (e.g., 5-10 µM ionomycin) to deplete intracellular Ca²⁺. The resulting ratio is Rmin.
-
Determine Rmax: Subsequently, perfuse the cells with a high Ca²⁺ buffer (e.g., 1-10 mM CaCl₂) containing the ionophore to saturate the intracellular Fura-4F with Ca²⁺. The resulting ratio is Rmax.
-
Determine Sf2/Sb2: This ratio is the fluorescence intensity at 380 nm under Ca²⁺-free conditions (Sf2) divided by the intensity at 380 nm under Ca²⁺-saturating conditions (Sb2).
Logical Flow for Calcium Concentration Calculation.
Signaling Pathway Visualization
Intracellular calcium is a ubiquitous second messenger involved in numerous signaling pathways. A common mechanism for its release from intracellular stores is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).
References
Troubleshooting & Optimization
Troubleshooting uneven Fura-4F AM loading in cultured cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fura-4F AM loading in cultured cells.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during this compound loading experiments in a question-and-answer format.
Q1: My this compound loading is uneven across the cell population, with some cells brightly fluorescent and others dim. What could be the cause?
Uneven dye loading is a frequent issue and can stem from several factors:
-
Cell Health and Adhesion: Unhealthy or poorly adhered cells will not load the dye consistently. Ensure your cells are healthy, in the logarithmic growth phase, and well-adhered to the culture vessel before starting the loading protocol.[1][2]
-
Cell Density: Both very high and very low cell densities can lead to inconsistent loading. At high densities, cells in the center of clumps may have limited access to the dye. At low densities, individual cells may be more stressed. Optimize your seeding density to achieve a confluent monolayer without significant cell clumping.
-
Inadequate Dye Solubilization: this compound is lipophilic and requires proper solubilization to ensure even dispersion in the loading buffer. The non-ionic detergent Pluronic® F-127 is often used to aid in this process.[3][4][5] Incomplete solubilization can lead to dye aggregates that are not readily taken up by all cells.
-
Presence of Serum: Serum contains esterases that can cleave the AM ester of Fura-4F extracellularly, preventing it from entering the cells. It is recommended to perform the loading in a serum-free medium or buffer.
-
Inconsistent Incubation Conditions: Ensure a consistent temperature and loading time for all samples. Variations in these parameters can lead to differing loading efficiencies.
Q2: I observe punctate or localized fluorescence within my cells instead of a diffuse cytosolic signal. What is happening?
This phenomenon is known as compartmentalization , where the dye accumulates in organelles such as mitochondria, lysosomes, or the endoplasmic reticulum. This can lead to inaccurate measurements of cytosolic calcium.
-
Causes of Compartmentalization:
-
High Dye Concentration: Using a higher than necessary concentration of this compound can lead to its sequestration in organelles.
-
Prolonged Incubation Time: Longer incubation periods can increase the likelihood of compartmentalization.
-
Elevated Loading Temperature: Loading at 37°C can sometimes promote active sequestration of the dye into organelles.
-
Incomplete De-esterification: Partially hydrolyzed forms of the dye may be more prone to compartmentalization.
-
-
Troubleshooting Compartmentalization:
-
Optimize Loading Conditions: Reduce the this compound concentration, shorten the incubation time, and try loading at a lower temperature (e.g., room temperature instead of 37°C).
-
Ensure Complete De-esterification: After loading, allow for a de-esterification period in a dye-free buffer to ensure complete cleavage of the AM esters by intracellular esterases.
-
Q3: The fluorescence signal from my cells is weak, even after loading with this compound. How can I improve the signal?
A weak fluorescence signal can be due to several factors:
-
Poor Dye Loading:
-
Review and optimize your loading protocol, including dye concentration, incubation time, and temperature. Each cell type may require different optimal conditions.
-
Ensure the this compound stock solution is properly prepared and stored. The AM esters are sensitive to moisture and should be stored desiccated and protected from light at -20°C. Aqueous solutions of AM esters are not stable and should be used promptly.
-
-
Dye Extrusion: Some cell types actively pump the dye out of the cytoplasm using organic anion transporters. To mitigate this, you can include an anion transport inhibitor like probenecid in your loading and experimental buffers.
-
Incomplete De-esterification: The AM ester form of Fura-4F is not fluorescent. If intracellular esterases are not efficiently cleaving the AM groups, the signal will be weak. Allow for a sufficient de-esterification period (typically 30 minutes) after loading.
-
Photobleaching: Excessive exposure to excitation light can cause the dye to photobleach, leading to a diminished signal. Minimize light exposure during the experiment.
Q4: My baseline fluorescence is high and noisy. What are the possible reasons?
High background fluorescence can interfere with accurate signal detection.
-
Extracellular Dye: Incomplete washing after the loading step can leave residual this compound in the extracellular medium, contributing to high background. Ensure thorough but gentle washing of the cells.
-
Autofluorescence: Some cell types exhibit significant intrinsic fluorescence. It is important to measure the autofluorescence of an unloaded cell sample and subtract it from your experimental measurements.
-
Partially Hydrolyzed Dye: Incomplete hydrolysis of the AM ester can lead to a fluorescent species that does not respond to calcium, contributing to a high and stable background.
Experimental Protocols
Standard this compound Loading Protocol for Adherent Cells
This is a general protocol that should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation: Plate cells on a suitable coverslip or in a microplate and grow to the desired confluency (typically 70-90%).
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or a similar physiological buffer) without serum.
-
(Optional) To aid solubilization, you can mix the this compound stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading buffer. The final Pluronic® F-127 concentration is typically around 0.02%.
-
-
Loading:
-
Dilute the this compound stock solution into the loading buffer to a final concentration of 1-5 µM. The optimal concentration needs to be determined empirically.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the this compound loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined for your cell type to maximize loading and minimize compartmentalization.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with fresh, dye-free buffer.
-
Incubate the cells in the dye-free buffer for an additional 30 minutes to allow for complete de-esterification of the intracellular this compound.
-
-
Imaging: Proceed with your calcium imaging experiment.
Data Presentation
Table 1: Troubleshooting Summary for Uneven this compound Loading
| Symptom | Potential Cause | Recommended Action |
| Uneven Fluorescence | Poor cell health/adhesion | Ensure healthy, well-adhered cells. |
| Suboptimal cell density | Optimize seeding density. | |
| Incomplete dye solubilization | Use Pluronic® F-127; ensure thorough mixing. | |
| Presence of serum | Load in serum-free medium. | |
| Punctate/Localized Staining (Compartmentalization) | High dye concentration | Decrease this compound concentration. |
| Long incubation time | Shorten the loading period. | |
| High loading temperature | Try loading at room temperature. | |
| Incomplete de-esterification | Ensure a sufficient de-esterification step. | |
| Weak Fluorescence Signal | Inefficient loading | Optimize dye concentration, time, and temperature. |
| Dye extrusion | Add probenecid to the buffer. | |
| Incomplete de-esterification | Allow for a 30-minute de-esterification period. | |
| High Background Fluorescence | Residual extracellular dye | Wash cells thoroughly after loading. |
| Cellular autofluorescence | Measure and subtract background from unloaded cells. |
Visualizations
Caption: Experimental workflow for this compound loading in cultured cells.
Caption: Troubleshooting logic for uneven this compound loading.
Caption: Cellular uptake and activation of this compound.
References
How to reduce Fura-4F AM compartmentalization in organelles
Welcome to the technical support center for Fura-4F AM. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during intracellular calcium measurements, with a specific focus on mitigating organelle compartmentalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a high-quality fluorescent indicator used for measuring intracellular calcium concentrations. It is an acetoxymethyl (AM) ester derivative of Fura-4F, which allows it to easily cross cell membranes. Once inside the cell, esterases cleave the AM group, trapping the active Fura-4F indicator in the cytoplasm. Fura-4F is a ratiometric indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm) is used to determine the precise intracellular calcium concentration. This ratiometric property helps to correct for variations in dye loading, cell thickness, and photobleaching, leading to more accurate and reproducible results.[1]
Q2: What is this compound compartmentalization?
Compartmentalization is the sequestration of the Fura-4F dye within intracellular organelles, such as mitochondria and lysosomes, instead of it remaining freely distributed throughout the cytosol.[2] This is a common issue with many AM ester-based fluorescent dyes. The result is often a punctate or patchy fluorescence pattern within the cell instead of a uniform cytosolic signal.
Q3: Why is this compound compartmentalization a problem?
The compartmentalization of this compound can lead to significant inaccuracies in the measurement of cytosolic calcium levels. The fluorescence signal becomes a composite of signals from the cytosol and various organelles, each having different calcium concentrations and dynamics. This can result in several experimental artifacts, including:
-
An overestimation of baseline cytosolic calcium.
-
Distortion of the kinetics of calcium transients.
-
High background fluorescence.
Q4: How can I identify if this compound is compartmentalizing in my cells?
The most direct way to identify compartmentalization is through high-resolution fluorescence microscopy, such as confocal microscopy.[3][4] A punctate, patchy, or non-uniform fluorescence pattern is a strong indicator of organelle sequestration. For definitive confirmation, you can co-load the cells with this compound and a fluorescent marker specific to a particular organelle (e.g., MitoTracker for mitochondria or LysoTracker for lysosomes). Co-localization of the Fura-4F signal with the organelle-specific marker confirms compartmentalization.
Troubleshooting Guide: Reducing this compound Compartmentalization
This guide provides systematic steps to diagnose and resolve issues with this compound compartmentalization.
Problem: Punctate or patchy fluorescence, high background, or suspected organelle sequestration.
Below is a logical workflow to troubleshoot and mitigate this compound compartmentalization.
Caption: Troubleshooting workflow for this compound compartmentalization.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes the recommended parameters and expected outcomes based on studies with Fura-2 AM and other AM ester dyes.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome of Optimization |
| Loading Temperature | 37°C | Room Temperature (20-25°C) or 4°C | Reduced active transport and sequestration into organelles.[2] |
| This compound Concentration | 5-10 µM | 1-5 µM | Minimized dye overload and passive diffusion into organelles. |
| Incubation Time | 60-90 minutes | 15-60 minutes | Reduced time for sequestration to occur. |
| Pluronic® F-127 | >0.1% | ≤0.1% (typically 0.02-0.04%) | Improved dye solubilization without excessive membrane effects. |
| Probenecid | 0 mM | 1-2.5 mM | Reduced active extrusion of the dye from the cytosol, improving retention. |
Experimental Protocols
Protocol 1: Optimized this compound Loading to Reduce Compartmentalization
This protocol incorporates temperature optimization and careful control of reagent concentrations.
Caption: Optimized this compound loading protocol.
Methodology:
-
Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO. Gentle warming (around 40°C) may be necessary to fully dissolve it.
-
Prepare a 250 mM stock solution of probenecid. Dissolve probenecid in 1 M NaOH and dilute with your desired buffer (e.g., HBSS).
-
-
Loading Solution:
-
For each experiment, mix equal volumes of the this compound stock and the Pluronic® F-127 stock.
-
Dilute this mixture into your physiological buffer (e.g., HBSS) to a final this compound concentration of 1-5 µM. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
Add probenecid to the loading buffer to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from your cells.
-
Add the loading solution to the cells and incubate for 15-60 minutes at room temperature, protected from light.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with dye-free buffer (containing probenecid).
-
Incubate the cells in dye-free buffer for an additional 30 minutes to ensure complete de-esterification of the dye.
-
-
Imaging:
-
Proceed with fluorescence imaging, exciting at 340 nm and 380 nm, and measuring the emission at ~510 nm.
-
Protocol 2: Assessing this compound Compartmentalization using Confocal Microscopy
This protocol describes how to use organelle-specific dyes to confirm this compound sequestration.
Caption: Protocol for co-localization analysis of this compound.
Methodology:
-
Dye Loading:
-
Load cells with this compound following the optimized protocol above.
-
During the last 15-30 minutes of the this compound incubation, add the organelle-specific marker (e.g., MitoTracker Red CMXRos or LysoTracker Red DND-99) at the manufacturer's recommended concentration.
-
-
Washing:
-
Wash the cells twice with dye-free buffer to remove any unloaded dyes.
-
-
Confocal Imaging:
-
Image the cells using a confocal microscope.
-
Acquire images in separate channels for Fura-4F and the organelle marker to prevent spectral bleed-through.
-
For Fura-4F, you can image at the isosbestic point (~360 nm excitation) for localization purposes, as it is independent of calcium concentration.
-
-
Analysis:
-
Merge the acquired images from the different channels.
-
Assess the degree of overlap between the Fura-4F signal and the organelle marker signal. A high degree of co-localization (e.g., yellow pixels in a merged red and green image) indicates compartmentalization.
-
By following these guidelines and protocols, researchers can effectively minimize the compartmentalization of this compound, leading to more accurate and reliable intracellular calcium measurements.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Live cell microscopy of mitochondria-lysosome contact site formation and tethering dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live cell microscopy of mitochondria-lysosome contact site formation and tethering dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Fura-4F AM Phototoxicity and Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing phototoxicity and photobleaching when using the fluorescent calcium indicator, Fura-4F AM. The information is presented in a question-and-answer format to directly address common issues encountered during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound phototoxicity and photobleaching?
A: Phototoxicity is cell damage or death caused by light exposure during fluorescence microscopy. With UV-excitable dyes like this compound, the high-energy excitation light can react with cellular components and the dye itself to generate reactive oxygen species (ROS).[1] ROS can disrupt normal cellular processes, leading to altered signaling, mitochondrial damage, and even apoptosis or necrosis.[1]
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Fura-4F, resulting in the loss of its ability to fluoresce. This leads to a progressive decrease in signal intensity over time during an experiment, which can compromise data quality and quantification.[2]
Q2: What are the signs of phototoxicity in my cells?
A: Signs of phototoxicity can range from subtle to severe. Early indicators include changes in cell morphology, such as blebbing of the plasma membrane, the formation of vacuoles, and mitochondrial swelling.[3] Functional signs can include altered calcium signaling patterns (e.g., spontaneous, non-physiological calcium transients), changes in cell motility, or cell cycle arrest. In severe cases, you may observe cell detachment and death.
Q3: How does this compound compare to other calcium indicators in terms of photostability?
A: this compound is a derivative of Fura-2 and shares similar spectral properties. Generally, Fura-2 is considered more resistant to photobleaching than another common UV-excitable ratiometric indicator, Indo-1.[4] However, all UV-excitable dyes are susceptible to photobleaching. One study using two-photon excitation (which is generally less phototoxic than one-photon excitation) demonstrated that Fura-4F can provide a stable signal for continuous imaging over 5-10 minutes with no obvious phototoxicity or photobleaching. For single-photon excitation, it is crucial to optimize imaging conditions to minimize photobleaching.
Troubleshooting Guides
Problem 1: My fluorescence signal is rapidly decreasing during the experiment.
This is a classic sign of photobleaching. Here are some steps to mitigate this issue:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio. The use of neutral density filters is highly recommended.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera that allows for a clear signal. Avoid unnecessarily long exposures.
-
Reduce Frequency of Image Acquisition: Only acquire images as frequently as is necessary to capture the biological process you are studying. Avoid continuous illumination if your experiment allows for time-lapse imaging.
-
Use Antifade Reagents: Incorporate a live-cell compatible antifade reagent into your imaging medium.
Problem 2: My cells are showing signs of stress or are dying during imaging.
This indicates phototoxicity. In addition to the steps for reducing photobleaching, consider the following:
-
Optimize Dye Concentration: Use the lowest concentration of this compound that gives a usable signal. Typical loading concentrations range from 1 to 5 µM. Higher concentrations can increase ROS production and also buffer intracellular calcium, affecting normal signaling.
-
Use a Lower Loading Temperature: Incubating cells with this compound at a lower temperature (e.g., room temperature instead of 37°C) can sometimes reduce compartmentalization of the dye and may lessen overall cellular stress.
-
Consider Two-Photon Excitation: If available, a two-photon microscope can significantly reduce phototoxicity and photobleaching by exciting the fluorophore only at the focal plane.
-
Switch to Longer Wavelength Dyes: If your experimental design allows, consider using calcium indicators that are excited by visible light (e.g., Fluo-4, Cal-520, Rhod-4), as longer wavelengths are less energetic and generally less phototoxic.
Quantitative Data Summary
The following tables summarize key quantitative data for Fura-4F and related calcium indicators.
Table 1: Spectral and Kinetic Properties of Fura Calcium Indicators
| Indicator | Excitation Max (Ca²⁺-free/Ca²⁺-bound) (nm) | Emission Max (nm) | Kd for Ca²⁺ (nM) |
| Fura-2 | 363 / 335 | 512 / 505 | ~145 |
| Fura-4F | 366 / 336 | 511 / 505 | ~770 |
| Fura-5F | 363 / 336 | 512 / 506 | ~400 |
| Fura-6F | 364 / 336 | 512 / 505 | ~5300 |
Data compiled from various sources. Kd values can vary depending on experimental conditions such as temperature, pH, and ionic strength.
Table 2: Two-Photon Excitation Properties of Fura Dyes
| Indicator | Optimal Two-Photon Excitation (nm) | Peak Two-Photon Action Cross-Section (GM) |
| Fura-2 | ~780 | ~20 |
| Fura-4F | ~780 | ~15 |
GM (Goppert-Mayer units). Data adapted from a study on two-photon excitation of Fura dyes.
Experimental Protocols
Protocol 1: Low-Phototoxicity Loading of this compound
This protocol is designed to minimize dye concentration and incubation time to reduce cellular stress.
Materials:
-
This compound (stored desiccated at -20°C)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer, free of phenol red
Procedure:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
For a final loading concentration of 2 µM, dilute the this compound stock solution into your imaging buffer.
-
To aid in dye solubilization, pre-mix the this compound aliquot with an equal volume of 20% Pluronic F-127 before adding it to the buffer.
-
Vortex the final loading solution thoroughly.
-
Replace the cell culture medium with the this compound loading solution.
-
Incubate cells for 20-40 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for your cell type.
-
Wash the cells twice with fresh, warm imaging buffer to remove extracellular dye.
-
Incubate the cells for a further 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Proceed with imaging.
Protocol 2: Live-Cell Imaging with Antifade Reagents
This protocol describes the use of a commercially available live-cell antifade reagent.
Materials:
-
Cells loaded with this compound (as per Protocol 1)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent, VectaCell™ Trolox Antifade Reagent)
Procedure:
-
Prepare the imaging medium containing the antifade reagent at the manufacturer's recommended concentration.
-
After the de-esterification step in the loading protocol, replace the buffer with the antifade-containing imaging medium.
-
Incubate the cells for the time recommended by the manufacturer (typically 15-120 minutes).
-
Mount the cells on the microscope and proceed with imaging. The antifade reagent will help to scavenge reactive oxygen species and reduce the rate of photobleaching.
Visualizations
Mechanism of Phototoxicity and Photobleaching
Caption: General mechanism of phototoxicity and photobleaching of this compound.
Workflow for Minimizing Phototoxicity and Photobleaching
Caption: Experimental workflow to minimize phototoxicity and photobleaching.
Signaling Pathways Affected by Phototoxicity
Caption: Simplified overview of cellular pathways affected by phototoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Solutions for incomplete hydrolysis of Fura-4F AM
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during intracellular calcium measurements using Fura-4F AM, with a focus on solving incomplete hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a high-affinity, ratiometric fluorescent indicator used to measure intracellular calcium concentrations.[1][2] The acetoxymethyl (AM) ester group makes the molecule cell-permeant. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active Fura-4F indicator in the cytoplasm.[3][4][5] The fluorescence excitation of Fura-4F shifts from approximately 380 nm in the calcium-free form to 340 nm when bound to calcium, with a stable emission around 510 nm. This ratiometric property allows for more accurate quantification of calcium concentrations, as it minimizes effects from uneven dye loading, photobleaching, and variable cell morphology.
Q2: What are the primary causes of incomplete this compound hydrolysis?
A2: Incomplete hydrolysis of this compound can lead to a significant underestimation of intracellular calcium levels because the unhydrolyzed form does not bind calcium and has a fluorescence spectrum similar to the Ca2+-free form. Key causes include:
-
Poor solubility of the AM ester: this compound is hydrophobic and can precipitate in aqueous loading buffers.
-
Insufficient intracellular esterase activity: Some cell types may have lower esterase activity, leading to inefficient cleavage of the AM groups.
-
Suboptimal loading conditions: Incorrect temperature, incubation time, or dye concentration can hinder hydrolysis.
-
Degradation of this compound stock solution: AM esters are susceptible to hydrolysis, especially when exposed to moisture.
-
Compartmentalization: The dye can be sequestered into organelles, where it may not be accessible to cytosolic esterases.
Q3: What is Pluronic F-127 and why is it used with this compound?
A3: Pluronic F-127 is a non-ionic detergent that aids in the dispersion of hydrophobic AM esters, like this compound, in aqueous solutions, facilitating their entry into cells. While it can improve loading efficiency, its concentration should be optimized, as excessive amounts can affect membrane permeability and even lead to leakage of the hydrolyzed dye out of the cell.
Q4: How should I prepare and store my this compound stock solution?
A4: this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically between 1-5 mM. This stock solution should be stored at -20°C, protected from light and moisture, to prevent degradation. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Incomplete Hydrolysis of this compound
This guide provides a systematic approach to resolving common issues related to incomplete this compound hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low Fluorescence Signal | Poor Dye Loading | * Optimize Loading Concentration: The final concentration of this compound should be empirically determined for your cell type, typically in the range of 1-5 µM. * Use Pluronic F-127: Add a non-ionic detergent like Pluronic F-127 (final concentration ~0.02%) to the loading buffer to improve dye solubility. * Check Stock Solution: Ensure your this compound stock solution in anhydrous DMSO is fresh and has been stored correctly to prevent degradation. |
| Incomplete Hydrolysis | * Optimize Incubation Time and Temperature: Most cells require incubation for 30-60 minutes at 37°C for complete hydrolysis. However, lowering the temperature may reduce compartmentalization. * Post-Loading Incubation: After washing the cells to remove extracellular dye, incubate them for an additional 30 minutes to allow for complete de-esterification of intracellular AM esters. | |
| High Background Fluorescence | Extracellular Dye | * Thorough Washing: Wash cells at least twice with indicator-free medium after loading to remove any unhydrolyzed this compound from the extracellular space. |
| Leaky Cells | * Use Anion Transport Inhibitors: To prevent the leakage of hydrolyzed dye from the cells, consider adding an anion transport inhibitor like probenecid (1-2.5 mM) to the medium. | |
| Inconsistent or Inaccurate Calcium Readings | Partial Hydrolysis | * Verify Hydrolysis: Partially hydrolyzed intermediates of this compound do not bind calcium correctly, leading to an underestimation of calcium levels. Ensure optimal loading conditions (time, temperature, concentration) are met. |
| Dye Compartmentalization | * Lower Incubation Temperature: Loading cells at room temperature instead of 37°C can sometimes reduce the sequestration of the dye into organelles. * Alternative Loading Methods: For cells prone to compartmentalization, consider alternative methods like microinjection of the salt form of the dye. | |
| pH and Temperature Sensitivity | * Maintain Stable pH and Temperature: The dissociation constant (Kd) of fura indicators can be sensitive to changes in pH and temperature, which can affect calcium measurements. |
Experimental Protocols
Standard this compound Loading Protocol
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare Loading Solution: On the day of the experiment, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution. Dilute this mixture into a buffered physiological medium (e.g., Hanks and Hepes buffer) to a final this compound concentration of 2-5 µM. The final concentration of Pluronic F-127 will be approximately 0.02-0.04%.
-
Cell Loading:
-
For adherent cells, remove the culture medium and replace it with the loading solution.
-
For cells in suspension, add an equal volume of the loading solution to the cell suspension.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal time and temperature may need to be determined empirically for each cell type.
-
Washing: Wash the cells twice with an indicator-free buffered solution to remove extracellular dye.
-
De-esterification: Incubate the washed cells for an additional 30 minutes at 37°C to ensure complete hydrolysis of the intracellular this compound.
Visual Guides
Caption: Workflow of this compound loading and activation.
Caption: Troubleshooting flowchart for incomplete this compound hydrolysis.
References
- 1. Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Contact Us | Invitrogen™ [thermofisher.com]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. biotium.com [biotium.com]
Minimizing background fluorescence in Fura-4F AM experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize background fluorescence in Fura-4F AM experiments.
Troubleshooting Guide
Question: What are the common causes of high background fluorescence in this compound experiments?
High background fluorescence in this compound experiments can originate from several sources, significantly impacting the signal-to-noise ratio and the accuracy of intracellular calcium measurements. The primary causes can be categorized as follows:
-
Issues related to the fluorescent dye:
-
Incomplete de-esterification: this compound is the acetoxymethyl (AM) ester form of the dye, which is cell-permeant. Once inside the cell, cytosolic esterases should cleave the AM groups, trapping the fluorescently active, calcium-sensitive form (Fura-4F) inside. Incomplete hydrolysis can lead to compartmentalization of the partially de-esterified dye in organelles, contributing to background fluorescence.[1][2][3]
-
Extracellular dye: Residual this compound in the extracellular medium can be hydrolyzed by extracellular esterases or adhere to the cell surface, leading to a significant background signal.
-
Dye leakage: Although the free-acid form of Fura-4F is less membrane-permeable, some leakage from healthy cells can occur over time, contributing to extracellular fluorescence.[1][4]
-
High dye concentration: Using an excessively high concentration of this compound can lead to overloading, increased background, and potential cytotoxicity.
-
-
Cellular and sample-related factors:
-
Autofluorescence: Many cell types exhibit intrinsic fluorescence (autofluorescence) due to endogenous molecules like NADH, riboflavins, and collagen. This is often more pronounced in the UV range used to excite Fura-4F.
-
Cell health: Unhealthy or dying cells can show increased, non-specific fluorescence and may not effectively cleave the AM ester or retain the dye.
-
-
Experimental conditions and imaging setup:
-
Contaminated media or solutions: Phenol red and other components in cell culture media can be fluorescent and contribute to background.
-
Imaging vessel: Plastic-bottom dishes can have higher autofluorescence compared to glass-bottom dishes.
-
Improper washing: Insufficient washing after dye loading will leave a significant amount of extracellular this compound.
-
Question: How can I reduce background fluorescence from extracellular Fura-4F?
Minimizing the contribution of extracellular Fura-4F is critical for achieving a good signal-to-noise ratio. Here are several strategies:
-
Thorough Washing: After loading the cells with this compound, wash them multiple times (at least 2-3 times) with a fresh, warm, phenol red-free buffer (e.g., HBSS) to remove the bulk of the extracellular dye.
-
Use of Quenchers:
-
Trypan Blue: This is a common quenching agent that can be added to the extracellular medium to quench the fluorescence of any remaining extracellular Fura-4F. However, it should be used with caution as it can also affect cell viability over time.
-
Manganese (Mn2+): Manganese ions can enter the cell and quench intracellular Fura-4F fluorescence. This is more of a technique to confirm the intracellular localization of the dye rather than a routine method for background reduction during calcium measurements.
-
Anti-fluorescein antibodies: For fluorescein-based dyes, specific antibodies can be used to quench extracellular fluorescence.
-
-
Allow for De-esterification and Dye Efflux: Include a post-loading incubation period (typically 30 minutes) in a dye-free medium. This allows for more complete de-esterification of the dye that has entered the cells and for the cells to pump out some of the excess dye.
Question: My background fluorescence is still high after washing. What else can I do?
If extensive washing and the use of quenchers are insufficient, consider the following optimization steps:
-
Optimize this compound Concentration: Perform a concentration titration to find the lowest possible dye concentration that still provides a robust signal. Typical concentrations range from 1 to 5 µM, but the optimal concentration is cell-type dependent.
-
Optimize Loading Time and Temperature:
-
Time: Reduce the incubation time to minimize dye compartmentalization and toxicity. Typical loading times are between 30 and 60 minutes.
-
Temperature: Loading at a lower temperature (e.g., room temperature instead of 37°C) can sometimes reduce compartmentalization of the dye into organelles.
-
-
Use Pluronic F-127: This non-ionic detergent can aid in the dispersion of the lipophilic this compound in the aqueous loading buffer, potentially allowing for a lower overall dye concentration to be used.
-
Address Autofluorescence:
-
Background Subtraction: Acquire an image of unstained cells under the same imaging conditions and subtract this background from your Fura-4F images.
-
Use a different indicator: If autofluorescence in the UV range is a major issue, consider using a visible light-excitable calcium indicator, although this would mean sacrificing the ratiometric advantages of Fura dyes.
-
-
Check Your Imaging Medium and Vessel:
-
Use phenol red-free imaging media.
-
Switch to glass-bottom imaging dishes to reduce autofluorescence from the vessel itself.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for loading cells?
The optimal concentration is highly dependent on the cell type. A general starting point is 1-5 µM. It is recommended to perform a titration to determine the lowest concentration that gives a sufficient signal-to-noise ratio for your specific cells and experimental setup.
Q2: How long should I incubate my cells with this compound?
Typical incubation times range from 30 to 60 minutes. Shorter incubation times are generally preferred to minimize potential cytotoxicity and compartmentalization of the dye.
Q3: At what temperature should I perform the dye loading?
Loading is often done at 37°C, but incubation at room temperature can sometimes reduce the sequestration of the dye into organelles. The optimal temperature may need to be determined empirically for your cell type.
Q4: Why is there a 30-minute incubation period after loading with this compound?
This post-loading incubation period in a dye-free medium is crucial for two reasons:
-
It allows time for the intracellular esterases to completely cleave the AM ester groups from the Fura-4F molecule, rendering it sensitive to calcium.
-
It allows the cells to actively transport some of the excess dye out, reducing the intracellular dye concentration and minimizing potential buffering of calcium signals.
Q5: Can I use this compound in a plate reader assay?
Yes, this compound can be used in fluorescence plate readers. Its ratiometric nature (excitation at 340 nm and 380 nm) is particularly advantageous in plate reader formats as it can help to correct for variations in cell number and dye loading between wells.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 5 µM | Cell-type dependent. Titration is recommended. |
| Loading Time | 30 - 60 minutes | Shorter times are often better to reduce toxicity. |
| Loading Temperature | Room Temperature to 37°C | Lower temperatures may reduce compartmentalization. |
| De-esterification Time | 30 minutes | In dye-free medium. |
| Excitation Wavelengths | ~340 nm (Ca2+-bound) / ~380 nm (Ca2+-free) | Ratiometric measurement. |
| Emission Wavelength | ~510 nm | |
| Kd for Ca2+ | ~770 nM | Lower affinity than Fura-2, suitable for higher Ca2+ concentrations. |
Experimental Protocol: this compound Loading for Fluorescence Microscopy
This protocol provides a general guideline for loading adherent cells with this compound. Optimization may be required for different cell types.
Materials:
-
Adherent cells cultured on glass-bottom imaging dishes
-
This compound (cell permeant)
-
Anhydrous DMSO
-
Pluronic F-127 (10% w/v in DMSO)
-
Phenol red-free Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Aliquot and store at -20°C, protected from light and moisture.
-
-
Prepare Loading Buffer:
-
Warm the phenol red-free HBSS to the desired loading temperature (e.g., 37°C).
-
For a final this compound concentration of 2 µM, add 2 µL of a 1 mM this compound stock solution to 1 mL of warm HBSS.
-
To aid in dye solubilization, you can pre-mix the this compound stock with an equal volume of 10% Pluronic F-127 before adding to the HBSS. Mix thoroughly by vortexing.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm HBSS.
-
Add the this compound loading buffer to the cells and incubate for 30-60 minutes at the chosen temperature (e.g., 37°C), protected from light.
-
-
Washing and De-esterification:
-
Aspirate the loading buffer.
-
Wash the cells 2-3 times with warm HBSS to remove extracellular dye.
-
Add fresh, warm HBSS to the cells and incubate for an additional 30 minutes at the same temperature, protected from light, to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Replace the buffer with the final imaging buffer.
-
Proceed with fluorescence imaging, alternating excitation between ~340 nm and ~380 nm and collecting the emission at ~510 nm.
-
Visualizations
Caption: this compound loading and activation pathway.
References
Technical Support Center: Fura-4F AM Calcium Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using Fura-4F AM for intracellular calcium measurements. Our focus is on preventing dye leakage from cells to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound is a ratiometric, fluorescent indicator used to measure intracellular calcium concentrations. The "AM" ester group allows the dye to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fura-4F form in the cytoplasm. Fura-4F is particularly useful for measuring high calcium concentrations due to its lower affinity for Ca2+ compared to Fura-2.
Q2: What causes this compound to leak from cells?
Once the AM ester is cleaved, Fura-4F becomes a negatively charged molecule. Many cell types, especially cell lines like CHO and HeLa, express organic anion transporters (OATs) on their cell membranes.[1] These transporters can recognize the negatively charged Fura-4F and actively extrude it from the cell into the extracellular medium.[1][2] This leakage leads to a gradual decrease in the intracellular fluorescence signal and an increase in background fluorescence, compromising the accuracy of calcium measurements.
Q3: How can I prevent this compound leakage?
The most common method to prevent Fura-4F leakage is to use organic anion transporter inhibitors. These compounds block the OATs, thus improving the intracellular retention of the dye.[1] Commonly used inhibitors include probenecid, sulfinpyrazone, and MK-571.
Q4: Are there alternatives to using OAT inhibitors?
Yes, some newer calcium indicators, such as Calbryte™ 520 AM, have been developed to have improved intracellular retention without the need for probenecid. These dyes are often a good alternative if the use of OAT inhibitors is a concern for your specific cell type or experimental conditions.
Troubleshooting Guide
Issue 1: High background fluorescence and/or a decreasing intracellular signal over time.
-
Possible Cause: Leakage of the de-esterified Fura-4F dye out of the cells via organic anion transporters (OATs).
-
Solution:
-
Use an OAT inhibitor: Add an OAT inhibitor such as probenecid, sulfinpyrazone, or MK-571 to your dye loading and imaging buffers. Refer to the table below for recommended concentrations.
-
Optimize inhibitor concentration: The optimal concentration of the inhibitor can be cell-type dependent. It is advisable to perform a concentration-response experiment to determine the lowest effective concentration that minimizes leakage without causing cellular toxicity.
-
Lower incubation temperature: Loading cells at room temperature instead of 37°C can reduce the activity of OATs and minimize dye sequestration into organelles.
-
Consider an alternative dye: If leakage persists or if inhibitors affect your experimental results, consider using a dye with better intracellular retention, such as Calbryte™ 520 AM.
-
Issue 2: Low this compound loading efficiency.
-
Possible Cause: Incomplete dissolution of the this compound ester or insufficient incubation time.
-
Solution:
-
Use a dispersing agent: Pluronic® F-127 is a non-ionic detergent that can aid in the solubilization of AM esters in aqueous media. Typically, a final concentration of 0.02-0.04% is used.
-
Optimize loading conditions: The optimal dye concentration and incubation time can vary between cell types. A typical starting point is 1-5 µM this compound for 30-60 minutes at 37°C or room temperature.
-
Ensure complete de-esterification: After loading, incubate the cells in a dye-free buffer for at least 30 minutes to allow for the complete cleavage of the AM esters by intracellular esterases.
-
Issue 3: Inconsistent or variable fluorescence between cells.
-
Possible Cause: Uneven dye loading or cell health variability.
-
Solution:
-
Ensure even cell seeding: Plate cells at a consistent density to ensure uniform access to the loading solution.
-
Gentle washing steps: Be gentle during washing steps to avoid detaching cells, which can lead to variability.
-
Check cell viability: Use a viability stain to ensure that the cells are healthy, as compromised cells may not load or retain the dye properly.
-
Ratiometric advantage: A key advantage of ratiometric dyes like Fura-4F is that the ratio measurement helps to normalize for variations in dye concentration between cells.
-
Quantitative Data on OAT Inhibitors
The following table summarizes the commonly used organic anion transporter inhibitors to prevent this compound leakage.
| Inhibitor | Recommended Concentration | Key Considerations |
| Probenecid | 1 - 2.5 mM | Most commonly used. Can show cell toxicity with prolonged incubation. May alter the kinetics of some calcium channels. |
| Sulfinpyrazone | 0.1 - 0.25 mM | An alternative to probenecid. Stock solutions are alkaline and may require pH adjustment of the media. |
| MK-571 | 25 - 50 µM | A potent and selective inhibitor of the multidrug resistance-associated protein 1 (MRP1), a type of OAT. |
Experimental Protocols
Protocol 1: Standard this compound Loading
This protocol provides a general procedure for loading cells with this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the this compound stock solution into a suitable physiological buffer (e.g., HBSS or HEPES-buffered saline) to a final working concentration of 1-5 µM. For improved solubility, the this compound stock can be mixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the buffer.
-
Cell Loading:
-
For adherent cells, remove the culture medium and wash the cells once with the physiological buffer.
-
Add the loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with the physiological buffer.
-
Add fresh physiological buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging: Proceed with your calcium imaging experiment.
Protocol 2: Preventing this compound Leakage with Probenecid
This protocol incorporates the use of probenecid to inhibit dye leakage.
-
Prepare Probenecid Stock Solution: Prepare a 250 mM stock solution of probenecid in 1 M NaOH.
-
Prepare this compound Loading Buffer with Probenecid:
-
Prepare the this compound loading buffer as described in Protocol 1.
-
Add the probenecid stock solution to the loading buffer to achieve a final concentration of 1-2.5 mM. Adjust the pH of the final loading buffer to the desired physiological pH (typically 7.2-7.4).
-
-
Cell Loading: Follow the cell loading steps as described in Protocol 1, using the loading buffer containing probenecid.
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with a physiological buffer containing 1-2.5 mM probenecid.
-
Add fresh physiological buffer containing 1-2.5 mM probenecid and incubate for 30 minutes for de-esterification.
-
-
Imaging: Perform the calcium imaging experiment in the presence of 1-2.5 mM probenecid in the imaging buffer.
Visualizing the Process
This compound Loading and Leakage Pathway
Caption: Diagram illustrating the loading of this compound into a cell and its subsequent leakage via organic anion transporters.
Mechanism of OAT Inhibitors
Caption: Diagram showing how OAT inhibitors like probenecid block the transporter, preventing Fura-4F leakage.
Troubleshooting Workflow for this compound Leakage
Caption: A logical workflow to troubleshoot and resolve issues related to this compound leakage from cells.
References
Technical Support Center: Fura-4F AM Calibration and Troubleshooting
This guide provides researchers, scientists, and drug development professionals with comprehensive support for using Fura-4F AM, a fluorescent indicator for measuring intracellular calcium. Here you will find answers to common calibration issues, detailed experimental protocols, and key quantitative data to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the use of this compound, from basic principles to specific troubleshooting of calibration problems.
General Information
What is this compound and how does it work?
This compound is a cell-permeant derivative of the ratiometric calcium indicator Fura-4F. The acetoxymethyl (AM) ester group allows the molecule to passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fura-4F indicator in the cytoplasm[1][2]. Fura-4F binds to free intracellular calcium, and this binding event alters its fluorescence excitation properties. By measuring the ratio of fluorescence emission at a constant wavelength (typically around 510 nm) while alternating the excitation wavelength between the calcium-bound (~340 nm) and calcium-free (~380 nm) peaks, the intracellular calcium concentration can be precisely calculated[3][4]. This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reliable data.
What is the difference between Fura-4F and Fura-2?
Fura-4F is an analog of Fura-2. The primary difference lies in their affinity for calcium, which is reflected in their dissociation constants (Kd). Fura-4F has a lower affinity for Ca2+ (higher Kd) compared to Fura-2. This makes Fura-4F more suitable for measuring higher concentrations of intracellular calcium, as it is less likely to become saturated during large calcium transients. The spectral properties of Fura-4F are very similar to those of Fura-2, allowing for the use of the same optical filter sets.
What are the optimal excitation and emission wavelengths for Fura-4F?
The optimal excitation wavelengths for Fura-4F are approximately 340 nm when bound to calcium and 380 nm in its calcium-free form. The fluorescence emission maximum is around 510 nm, regardless of calcium binding.
What is the Kd of Fura-4F for Ca2+?
The dissociation constant (Kd) of Fura-4F for calcium is approximately 0.77 µM (or 770 nM). It's important to note that the effective Kd can be influenced by the intracellular environment, including factors like pH, temperature, and viscosity.
Troubleshooting: Loading & Hydrolysis
Q1: My cells are not loading with this compound. What could be the problem?
Poor loading of this compound can be due to several factors:
-
Dye Quality: Ensure the this compound is properly stored (at -20°C, protected from light and moisture) and has not degraded. Prepare fresh stock solutions in anhydrous DMSO.
-
Loading Conditions: Optimize the loading concentration (typically 1-5 µM), incubation time (15-60 minutes), and temperature. Lowering the incubation temperature may reduce dye compartmentalization.
-
Cell Health: Unhealthy or dying cells will not load the dye effectively. Ensure your cells are viable and well-adhered.
-
Dispersing Agent: The use of a non-ionic detergent like Pluronic F-127 can aid in the solubilization of the AM ester in aqueous media and facilitate more even dye loading.
Q2: I see a high background signal even in my resting cells. Why?
High background fluorescence can be caused by:
-
Incomplete Hydrolysis: If the AM ester is not fully hydrolyzed by cellular esterases, the partially de-esterified, calcium-insensitive forms of the dye can contribute to background fluorescence. To mitigate this, allow for a de-esterification period of at least 30 minutes after loading.
-
Extracellular Dye: Residual this compound in the extracellular medium can fluoresce. Thoroughly wash the cells with fresh buffer after the loading period.
-
Autofluorescence: Some cell types exhibit significant intrinsic fluorescence (autofluorescence). To correct for this, measure the fluorescence of a sample of unloaded cells and subtract this value from your experimental measurements.
Q3: The fluorescence signal is very dim. How can I improve it?
A weak fluorescence signal can be addressed by:
-
Increasing Dye Concentration: While avoiding overloading, you can try incrementally increasing the this compound concentration during loading.
-
Optimizing Instrument Settings: Ensure that the excitation light source is aligned and that the emission detector settings (e.g., gain) are appropriate for the signal level.
-
Checking for Dye Leakage: Some cell types actively transport the dye out of the cytoplasm. Anion transport inhibitors like probenecid can be used to reduce dye leakage.
Q4: How can I confirm that the this compound is properly hydrolyzed to Fura-4F?
Incomplete hydrolysis is a common issue where the AM esters are not fully cleaved, leading to a significant underestimation of the intracellular Ca2+ level. To test for complete hydrolysis, you can lyse the cells and measure the fluorescence spectrum of the released dye. The spectrum should resemble that of the pure, hydrolyzed Fura-4F. A significant fluorescence contribution from the AM ester form, which is similar to the Ca2+-free form, indicates incomplete hydrolysis.
Troubleshooting: Calibration
Q5: The Rmin value in my calibration is too high. What are the possible causes?
Rmin is the ratio of fluorescence intensities (F340/F380) in the absence of calcium. An elevated Rmin can be caused by:
-
Incomplete Calcium Removal: The chelator used to create the zero-calcium condition (e.g., EGTA) may not have effectively removed all the calcium. Ensure the EGTA concentration is sufficient.
-
Background Fluorescence: As mentioned earlier, autofluorescence and fluorescence from unhydrolyzed dye can artificially increase the measured fluorescence, particularly at the 340 nm wavelength, leading to a higher Rmin.
-
Contamination with Ca2+: Ensure all buffers and solutions used for the Rmin measurement are free of contaminating calcium.
Q6: My Rmax value seems too low. How can I fix this?
Rmax is the fluorescence ratio at saturating calcium concentrations. A depressed Rmax can result from:
-
Insufficient Calcium: The calcium concentration used to determine Rmax may not be high enough to fully saturate the dye.
-
Presence of Quenching Agents: Heavy metal ions, such as manganese, can quench the fluorescence of Fura dyes and should be avoided in calibration solutions.
-
Photobleaching: Excessive exposure to the excitation light can lead to photobleaching of the dye, reducing the overall fluorescence intensity and potentially affecting the Rmax value.
Q7: The calculated intracellular calcium concentration is not in the expected range. What went wrong?
Inaccurate calcium concentration calculations often stem from errors in the calibration parameters (Rmin, Rmax, and Kd):
-
In Vitro vs. In Situ Calibration: The spectral properties of Fura dyes can be altered by the intracellular environment. Therefore, an in situ calibration (performed within the cells) is generally more accurate than an in vitro calibration (performed in a cell-free solution).
-
Incorrect Kd Value: The Kd of Fura-4F can be influenced by factors such as pH, temperature, and ionic strength. Use a Kd value that is appropriate for your experimental conditions.
-
Dye Compartmentalization: Fura-4F can sometimes be sequestered into organelles like mitochondria, where the calcium concentration and dye properties may differ from the cytosol. This can complicate the interpretation of the overall cellular fluorescence signal.
Q8: My fluorescence ratios are very noisy. How can I reduce the noise?
Noisy fluorescence ratios can be improved by:
-
Increasing Signal Strength: A brighter fluorescence signal will generally have a better signal-to-noise ratio. This can be achieved by optimizing dye loading or adjusting instrument settings.
-
Data Acquisition Parameters: Increasing the exposure time or averaging multiple readings can help to reduce noise.
-
Cellular Movement: If imaging single cells, movement of the cells during the experiment can introduce noise. Ensure cells are well-adhered or use appropriate image analysis techniques to correct for motion artifacts.
Quantitative Data Summary
The following table summarizes the key spectral and binding properties of Fura-4F.
| Property | Value | Reference |
| Excitation Maximum (Ca2+-bound) | ~336-340 nm | |
| Excitation Maximum (Ca2+-free) | ~363-380 nm | |
| Emission Maximum | ~511 nm | |
| Dissociation Constant (Kd) for Ca2+ | ~770 nM |
Detailed Experimental Protocols
Protocol 1: this compound Loading in Adherent Cells
This protocol provides a general guideline for loading adherent cells with this compound. Optimization for specific cell types may be required.
-
Cell Preparation: Plate cells on coverslips or in a multi-well plate to achieve 80-100% confluency on the day of the experiment.
-
Prepare Loading Solution:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
For a final loading concentration of 3 µM, dilute the this compound stock solution into a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution.
-
To aid in dye solubilization, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.04%.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with the loading buffer.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at room temperature may reduce dye compartmentalization.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with fresh, warm buffer to remove any extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the intracellular this compound.
-
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: In Situ Calibration of Fura-4F
This protocol describes a method for determining Rmin and Rmax directly within the loaded cells.
-
Obtain Baseline Reading: Record the baseline F340/F380 ratio from your loaded cells in a standard extracellular buffer.
-
Determine Rmax:
-
Perfuse the cells with a high calcium buffer containing a calcium ionophore (e.g., 5-10 µM ionomycin) to equilibrate the intracellular and extracellular calcium concentrations.
-
Once the fluorescence ratio stabilizes, this represents Rmax.
-
-
Determine Rmin:
-
Following the Rmax measurement, perfuse the cells with a calcium-free buffer containing the same concentration of ionophore and a calcium chelator (e.g., 5-10 mM EGTA).
-
The stable, low fluorescence ratio achieved under these conditions represents Rmin.
-
-
Calcium Concentration Calculation: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [ [Ca^{2+}]i = K_d \times \frac{(R - R{min})}{(R_{max} - R)} \times \frac{S_{f2}}{S_{b2}} ] Where R is the experimentally measured fluorescence ratio, Kd is the dissociation constant of Fura-4F, and Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for the calcium-free and calcium-bound forms of the dye, respectively.
Visual Guides
This compound Cellular Uptake and Hydrolysis
Caption: Cellular uptake and enzymatic conversion of this compound.
Fura-4F Calcium Binding and Ratiometric Measurement
Caption: Principle of Fura-4F ratiometric calcium measurement.
Troubleshooting Workflow for Fura-4F Calibrationdot
References
Technical Support Center: Fura-4F AM Cell Loading and Washing Protocols
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for washing cells after Fura-4F AM loading.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cell washing stage of this compound experiments.
Issue 1: Low Fluorescence Signal or Poor Signal-to-Noise Ratio
A weak or noisy signal after washing can result from several factors, from suboptimal dye loading to issues with the washing process itself.
| Potential Cause | Recommended Solution |
| Incomplete de-esterification | After washing, incubate cells for an additional 30 minutes at room temperature or 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.[1][2] |
| Dye leakage from cells | Use an anion transport inhibitor like probenecid in the washing and final incubation buffer to prevent active extrusion of the dye.[3][4] Optimize the concentration of probenecid as excessively high concentrations can be toxic to cells.[1] |
| Insufficient dye loading | While avoiding excessive dye concentrations is crucial, ensure the initial loading concentration (typically 0.1 µM to 5 µM) is sufficient for your cell type. |
| Cell autofluorescence | Measure the fluorescence of unloaded cells at the same wavelengths to determine the background autofluorescence and subtract it from your measurements. |
| Photobleaching | Minimize exposure of dye-loaded cells to excitation light. Reduce excitation light intensity and oxygen concentration if possible. |
Issue 2: High Background Fluorescence
High background can obscure the specific calcium signal. Proper washing is key to minimizing this issue.
| Potential Cause | Recommended Solution |
| Residual extracellular this compound | Wash cells thoroughly, typically 2-4 times, with a physiological buffer such as Hanks' Balanced Salt Solution (HBSS). |
| Serum in loading/washing media | Avoid serum during the loading and washing steps as it can contain esterases that cleave the AM ester extracellularly and can also bind to the dye. |
| Incomplete hydrolysis of AM ester | Unhydrolyzed this compound can contribute to background fluorescence. Ensure sufficient time is allowed for de-esterification after washing. |
| Medium-induced autofluorescence | Consider using a background suppressor solution, especially for neuronal cells, to reduce autofluorescence from the growth medium. |
Issue 3: Dye Compartmentalization
Fura-4F may accumulate in organelles, leading to inaccurate measurements of cytosolic calcium.
| Potential Cause | Recommended Solution |
| High loading temperature | Loading at 37°C can sometimes promote compartmentalization into organelles like the ER. Consider loading at room temperature to keep the dye in the cytosol. |
| Excessive dye concentration | Using high concentrations of this compound can overload intracellular esterases and lead to accumulation in membranes and organelles. Use the minimum concentration necessary for an adequate signal. |
| Time-dependent effect | Compartmentalization can be time-dependent. Optimize loading and incubation times to minimize this effect. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal washing buffer after this compound loading?
The optimal washing buffer is typically a physiological saline solution that maintains the health of the cells. Hanks' Balanced Salt Solution (HBSS) is a commonly used and effective choice. For certain cell types, a custom buffer like a Calcium Lysis Buffer with high glucose (CLB-HG) may be optimal for both esterase cleavage and calcium imaging.
Q2: How many times should I wash my cells?
Washing the cells two to four times is generally recommended to effectively remove the extracellular this compound. The key is to be gentle to avoid detaching adherent cells.
Q3: Should I wash my cells with a buffer containing calcium?
It is generally recommended to use a calcium-free buffer for washing to establish a baseline of low intracellular calcium before stimulation.
Q4: What is the purpose of the post-wash incubation period?
The incubation period after washing (typically 30 minutes) is crucial to allow intracellular esterases to completely cleave the AM ester group from the Fura-4F molecule. This de-esterification is essential for the dye to become fluorescent and responsive to calcium.
Q5: Can I fix my cells after this compound loading and washing?
No, you cannot fix cells after loading with this compound. The dye is not covalently bound to cellular components, and the fixation process, which compromises the cell membrane, would cause the dye to leak out.
Experimental Protocols & Methodologies
Standard Cell Washing Protocol for Adherent Cells
-
After the this compound loading incubation, gently aspirate the loading solution from the cells.
-
Add 1-2 mL of pre-warmed physiological buffer (e.g., HBSS) to the cells.
-
Gently rock the plate or dish back and forth a few times.
-
Aspirate the wash buffer.
-
Repeat steps 2-4 for a total of 2-4 washes.
-
After the final wash, add fresh physiological buffer (which may contain probenecid to prevent dye leakage) and incubate for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| This compound Loading Concentration | 0.1 µM - 5 µM | Optimize for your specific cell type to achieve adequate signal without causing toxicity or compartmentalization. |
| Loading Incubation Time | 15 - 60 minutes | Temperature and cell type dependent. |
| Loading Temperature | Room Temperature to 37°C | Lower temperatures may reduce compartmentalization. |
| Post-Wash De-esterification Time | 30 minutes | Allows for complete hydrolysis of the AM ester. |
| Probenecid Concentration | Varies (e.g., 2.5 mM) | Optimize for cell type to prevent dye extrusion without causing toxicity. |
Visual Guides
Caption: Experimental workflow for this compound loading and washing.
Caption: Troubleshooting logic for common washing-related issues.
Caption: Signaling pathway of this compound activation within a cell.
References
Fura-4F AM Loading Efficiency: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on Fura-4F AM loading efficiency. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Troubleshooting Guide
Issue: Low this compound Signal Intensity
If you are observing weak fluorescence signals after loading, consider the following temperature-related factors:
| Potential Cause | Suggested Solution |
| Incomplete De-esterification | The hydrolysis of the acetoxymethyl (AM) ester group, which is essential for the dye to become calcium-sensitive, is an enzymatic process catalyzed by intracellular esterases. The activity of these enzymes is temperature-dependent. Loading at a suboptimal temperature may result in incomplete de-esterification. |
| Troubleshooting Steps: 1. Increase Incubation Temperature: If you are loading at room temperature (20-22°C), try increasing the temperature to 37°C.[1] 2. Optimize Incubation Time: Ensure you are incubating for a sufficient duration, typically 30-60 minutes, to allow for complete hydrolysis.[1] 3. Post-Loading Incubation: After washing out the extracellular this compound, include a post-incubation step at your experimental temperature for at least 30 minutes to ensure complete de-esterification before imaging.[1] | |
| Suboptimal Loading Temperature | The efficiency of this compound uptake into the cells can be influenced by temperature. |
| Troubleshooting Steps: 1. Empirical Testing: The optimal loading temperature can be cell-type dependent. It is recommended to test a range of temperatures (e.g., room temperature, 28°C, 37°C) to determine the best condition for your specific cells.[2] |
Issue: High Background Fluorescence or Dye Compartmentalization
Excessive background signal or localization of the dye in organelles can interfere with accurate cytosolic calcium measurements.
| Potential Cause | Suggested Solution |
| Dye Sequestration in Organelles | At higher temperatures, some cell types may actively sequester the hydrolyzed Fura-4F into organelles like mitochondria or the endoplasmic reticulum. This can lead to a high background signal and an underestimation of cytosolic calcium changes. |
| Troubleshooting Steps: 1. Lower Incubation Temperature: Reducing the loading temperature to room temperature (20-22°C) can often minimize dye compartmentalization.[2] 2. Reduce Incubation Time: Shorten the loading period to the minimum time required to achieve an adequate signal. 3. Confocal Microscopy: Use confocal microscopy to visually inspect the subcellular localization of the dye and confirm if compartmentalization is occurring. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for loading this compound?
A1: There is no single optimal temperature for all experiments. The ideal temperature depends on the specific cell type and the experimental goals. A common starting point is 37°C, as it is the physiological temperature for most mammalian cells and facilitates efficient enzymatic de-esterification of the AM ester. However, for cells prone to dye compartmentalization, loading at room temperature (20-22°C) may yield better results. It is highly recommended to empirically determine the optimal temperature for your specific experimental setup.
Q2: How does temperature affect the de-esterification of this compound?
A2: De-esterification is the process where intracellular esterases cleave the AM groups from the Fura-4F molecule, trapping it inside the cell and enabling it to bind calcium. This is an enzymatic reaction, and its rate is temperature-dependent. Higher temperatures, such as 37°C, generally promote faster and more complete de-esterification compared to room temperature. Incomplete de-esterification will result in a poor fluorescent signal in response to calcium.
Q3: Can loading this compound at 37°C cause cellular stress?
A3: While 37°C is the physiological temperature for many cell types, prolonged incubation periods at this temperature in artificial buffers can sometimes induce cellular stress. It is important to use a physiologically appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and to minimize the incubation time to what is necessary for adequate loading.
Q4: Does the temperature at which I perform my experiment affect the Fura-4F signal?
A4: Yes, the temperature at which you conduct your experiment can affect the dissociation constant (Kd) of Fura-4F for calcium. The Kd, which reflects the dye's affinity for calcium, can be temperature-sensitive. For accurate ratiometric calcium measurements, it is crucial to perform the calibration of the dye at the same temperature as your experiment.
Q5: Should I load my cells at room temperature or 37°C?
A5: The choice between room temperature and 37°C depends on a trade-off between loading efficiency, de-esterification, and potential artifacts like compartmentalization. The following table summarizes the key considerations:
| Parameter | Loading at Room Temperature (20-22°C) | Loading at 37°C |
| De-esterification Rate | Slower | Faster and more complete |
| Dye Compartmentalization | Generally lower | Can be higher in some cell types |
| Loading Time | May require a longer incubation period | Typically shorter (30-60 minutes) |
| Cellular Stress | Potentially lower for sensitive cells | May be a concern with prolonged incubation |
We recommend starting with your standard cell culture temperature (usually 37°C) and optimizing from there if you encounter issues like high background or low signal.
Experimental Protocols
Standard this compound Loading Protocol
This protocol provides a general guideline. Optimal conditions for dye concentration, incubation time, and temperature should be determined empirically for each cell type.
-
Prepare Loading Buffer:
-
Thaw a stock solution of this compound (typically 1-5 mM in anhydrous DMSO).
-
Dilute the this compound stock solution in a physiological buffer (e.g., HBSS with 20 mM HEPES) to a final working concentration of 1-5 µM.
-
To aid in dye solubilization, Pluronic® F-127 (at a final concentration of 0.02-0.04%) can be added to the loading buffer.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the this compound loading buffer to the cells.
-
Incubate for 30-60 minutes at the desired temperature (e.g., room temperature or 37°C), protected from light.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with fresh physiological buffer to remove any extracellular dye.
-
Add fresh buffer and incubate the cells for an additional 30 minutes at the same temperature to allow for complete de-esterification of the intracellular this compound.
-
-
Imaging:
-
Proceed with fluorescence imaging, exciting the cells at approximately 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Visualizations
Caption: Experimental workflow for this compound loading.
References
Validation & Comparative
Fura-4F AM vs. Fura-2 AM: A Comparative Guide for Measuring Rapid Calcium Changes
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent indicator is paramount for accurately measuring intracellular calcium ([Ca²⁺]i) dynamics. This guide provides an objective comparison of two widely used ratiometric calcium indicators, Fura-2 AM and its lower-affinity analog, Fura-4F AM, with a focus on their suitability for detecting rapid calcium transients.
Fura-2 AM has long been a gold standard for quantifying intracellular calcium due to its favorable spectral properties and high affinity for Ca²⁺. However, for studying cellular events involving large and rapid increases in [Ca²⁺]i, such as in electrically excitable cells or during specific signaling events, high-affinity indicators like Fura-2 can become saturated. This limitation has led to the development of lower-affinity analogs like this compound, designed to accurately report calcium changes in the higher concentration ranges without signal saturation. This guide presents a detailed comparison of their performance characteristics, supported by experimental data, to aid researchers in making an informed decision for their specific applications.
Quantitative Performance Comparison
The choice between this compound and Fura-2 AM hinges on the expected range and kinetics of the calcium signals under investigation. The key distinguishing feature is their differing affinity for calcium, quantified by the dissociation constant (Kd).
| Property | This compound | Fura-2 AM | References |
| Ca²⁺ Dissociation Constant (Kd) | ~770 nM | ~145-224 nM | [1][2] |
| Excitation Wavelengths (Ca²⁺-bound / Ca²⁺-free) | ~340 nm / ~380 nm | ~340 nm / ~380 nm | [1] |
| Emission Wavelength | ~510 nm | ~510 nm | [3] |
| Temporal Resolution | More rapid response to Ca²⁺ changes. | Slower response, potential for damping of rapid transients. | [4] |
| Dynamic Range | Narrower, suited for higher Ca²⁺ concentrations. | Broader, ideal for resting to moderately elevated Ca²⁺ levels. | |
| Signal-to-Noise Ratio | Generally good, dependent on experimental conditions. | High, especially for small changes from basal Ca²⁺ levels. |
Key Performance Differences
Fura-2 AM , with its higher affinity (lower Kd), is highly sensitive to small fluctuations in [Ca²⁺]i around the resting level. This makes it an excellent choice for accurately measuring basal calcium concentrations and subtle calcium rises. However, during large and rapid calcium influx, Fura-2 can become saturated, leading to an underestimation of the peak calcium concentration and a distortion of the signal kinetics. The slower dissociation of calcium from Fura-2 can also lead to a "damping" of very rapid calcium transients.
This compound , in contrast, has a lower affinity for calcium (higher Kd). This property makes it less prone to saturation during large calcium events, allowing for a more faithful representation of the amplitude and kinetics of rapid and substantial calcium increases. Studies have shown that Fura-4F exhibits a more rapid response to changes in Ca²⁺ concentration compared to Fura-2. This makes it particularly well-suited for studying phenomena such as calcium sparks in cardiomyocytes or rapid synaptic calcium influx in neurons. However, its lower affinity may result in a smaller ratiometric change for subtle calcium fluctuations near baseline, potentially offering a lower signal-to-noise ratio for these types of measurements compared to Fura-2.
Experimental Protocols
The following are generalized protocols for loading and imaging with this compound and Fura-2 AM. Optimal conditions, including dye concentration and incubation time, are cell-type dependent and should be empirically determined.
Stock Solution Preparation (for both this compound and Fura-2 AM)
-
Prepare a 1 mM stock solution of the Fura AM ester in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
To aid in the dispersion of the AM ester in aqueous loading buffer, a 20% solution of Pluronic F-127 in DMSO can be prepared.
Cell Loading Protocol
-
Culture cells on glass coverslips or in imaging-compatible plates.
-
Prepare a loading buffer containing the desired final concentration of the Fura AM ester. A typical starting concentration is 1-5 µM.
-
To prepare the loading buffer, first dilute the Fura AM stock solution with an equal volume of 20% Pluronic F-127 (if used) and vortex briefly. Then, add this mixture to the physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) to achieve the final desired concentration.
-
Remove the cell culture medium and wash the cells once with the physiological saline solution.
-
Incubate the cells with the loading buffer for 30-60 minutes at room temperature or 37°C. The optimal temperature and time should be determined for each cell type to ensure adequate dye loading and de-esterification while minimizing compartmentalization and cytotoxicity.
-
After incubation, wash the cells two to three times with the physiological saline solution to remove extracellular dye.
-
Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature or 37°C in the physiological saline solution before imaging. This step is crucial for the dye to become calcium-sensitive.
Calcium Imaging
-
Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Acquire images at a frame rate appropriate for the biological process being studied. For rapid calcium changes, a high acquisition speed is necessary.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is then calculated for each time point. This ratio is proportional to the intracellular calcium concentration.
Visualization of Calcium Signaling and Indicator Function
To better understand the context in which these indicators are used, the following diagrams illustrate a typical calcium signaling pathway and the workflow for using AM ester-based calcium indicators.
Conclusion
The choice between this compound and Fura-2 AM is dictated by the specific experimental question. For precise measurements of resting and small changes in intracellular calcium, the high affinity of Fura-2 AM makes it the superior choice. However, for investigating rapid and large-amplitude calcium signals, where indicator saturation is a concern, the lower affinity and faster kinetics of This compound provide a more accurate and reliable measurement of the true calcium dynamics. Researchers should carefully consider the expected calcium concentration range and the speed of the physiological events in their system to select the most appropriate indicator.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. comparison-of-changes-in-ca-2-concentration-in-quail-and-rat-cardiomyocytes-using-fura-4f - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to Fura-4F AM and Fluo-4 for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of intracellular calcium ([Ca2+]) dynamics is crucial for understanding a vast array of cellular processes, from signal transduction to muscle contraction and neurotransmission. Fluorescent indicators are indispensable tools for these studies, with Fura-4F AM and Fluo-4 being two prominent options. This guide provides a detailed comparison of their performance in terms of signal brightness and kinetics, supported by experimental data and protocols to aid in the selection of the most suitable indicator for your research needs.
At a Glance: this compound vs. Fluo-4
| Feature | This compound | Fluo-4 |
| Indicator Type | Ratiometric | Single-Wavelength |
| Excitation Max | ~336/366 nm | ~494 nm |
| Emission Max | ~511 nm | ~516 nm |
| Dissociation Constant (Kd) for Ca2+ | ~0.77 µM[1][2] | ~0.345 µM[3] |
| Relative Brightness | Moderate | High |
| Kinetics | Slower off-rate | Faster on- and off-rates |
| Primary Application | Quantitative [Ca2+] measurements | High-throughput screening, confocal microscopy |
Signal Brightness
The brightness of a fluorescent indicator is a critical factor, directly impacting the signal-to-noise ratio and the sensitivity of [Ca2+] measurements. It is determined by the product of its molar extinction coefficient (ε) and quantum yield (Φ).
Fluo-4 is renowned for its exceptional brightness. As an analog of Fluo-3, it was engineered with fluorine substituents that increase its fluorescence excitation at 488 nm, a common laser line in confocal microscopy and flow cytometry. This results in significantly higher fluorescence signal levels compared to its predecessor. Fluo-4 exhibits a quantum yield of approximately 0.14 and a molar extinction coefficient of about 88,000 cm⁻¹M⁻¹.
Data Summary: Photophysical Properties
| Parameter | This compound | Fluo-4 |
| Excitation Wavelength (nm) | ~336/366 | ~494 |
| Emission Wavelength (nm) | ~511 | ~516 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Not explicitly found (similar to Fura-2) | ~88,000 |
| Quantum Yield (Φ) | Not explicitly found (similar to Fura-2) | ~0.14 |
Kinetics of Calcium Binding
The on-rate (kon) and off-rate (koff) of a calcium indicator determine its temporal resolution in tracking dynamic changes in [Ca2+]. The dissociation constant (Kd), the ratio of koff to kon, reflects the affinity of the indicator for calcium.
Fluo-4 possesses a Kd of approximately 345 nM, indicating a high affinity for Ca2+. This makes it well-suited for detecting small, transient increases in [Ca2+] from a low resting level. While specific on- and off-rates are not consistently reported, its BAPTA-based chelator structure generally confers fast calcium binding kinetics, enabling the detection of rapid calcium transients.
This compound has a higher Kd of around 770 nM, signifying a lower affinity for Ca2+ compared to Fluo-4. This lower affinity makes Fura-4F more suitable for measuring higher calcium concentrations that would saturate higher-affinity indicators. The kinetics of Fura-2, from which Fura-4F is derived, have been studied, with a reported off-rate of around 97 s⁻¹ and an on-rate of approximately 6 x 10⁸ M⁻¹s⁻¹. It is expected that Fura-4F exhibits similar, though likely faster, dissociation kinetics due to its lower affinity.
Data Summary: Kinetic Properties
| Parameter | This compound | Fluo-4 |
| Dissociation Constant (Kd) | ~0.77 µM | ~0.345 µM |
| On-rate (kon) | Not explicitly found (likely similar to Fura-2) | Not explicitly found (generally fast) |
| Off-rate (koff) | Not explicitly found (likely faster than Fura-2) | Not explicitly found (generally fast) |
Signaling Pathway and Experimental Workflow
The general principle behind these indicators involves their ability to chelate calcium ions, leading to a change in their fluorescent properties. The acetoxymethyl (AM) ester groups render the dyes cell-permeant. Once inside the cell, intracellular esterases cleave the AM esters, trapping the active, calcium-sensitive form of the dye in the cytoplasm.
A typical experimental workflow for measuring intracellular calcium involves loading the cells with the AM ester form of the dye, allowing for de-esterification, and then measuring the fluorescence changes upon stimulation.
Experimental Protocols
Below are generalized protocols for loading cells with this compound and Fluo-4 AM. Optimal conditions may vary depending on the cell type and experimental setup.
This compound Loading Protocol
-
Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the this compound stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-5 µM. For cell lines that are difficult to load, the addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) to the loading buffer can aid in dye solubilization.
-
Cell Loading:
-
For adherent cells, remove the culture medium and wash the cells once with the physiological buffer. Add the this compound loading solution to the cells.
-
For suspension cells, pellet the cells and resuspend them in the this compound loading solution.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.
-
Wash: After incubation, wash the cells twice with fresh, warm physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: Proceed with ratiometric fluorescence imaging by alternately exciting at approximately 340 nm and 380 nm and measuring the emission at ~510 nm.
Fluo-4 AM Loading Protocol
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare Loading Buffer: Dilute the Fluo-4 AM stock solution into a physiological buffer to a final working concentration of 1-5 µM. The use of Pluronic® F-127 (0.02-0.04%) is also recommended to improve loading efficiency.
-
Cell Loading:
-
For adherent cells, replace the culture medium with the Fluo-4 AM loading solution.
-
For suspension cells, resuspend the cell pellet in the Fluo-4 AM loading solution.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. Some protocols suggest a subsequent 30-minute incubation at room temperature.
-
Wash: Wash the cells twice with indicator-free medium to remove any dye that is nonspecifically associated with the cell surface.
-
De-esterification: Incubate for a further 30 minutes to ensure complete de-esterification of the intracellular Fluo-4 AM.
-
Imaging: Excite the cells at ~494 nm and measure the fluorescence emission at ~516 nm.
Conclusion
The choice between this compound and Fluo-4 depends heavily on the specific experimental requirements.
Choose Fluo-4 when:
-
High signal brightness and a large signal-to-noise ratio are paramount.
-
You are using instrumentation with a 488 nm excitation source, such as a confocal microscope or flow cytometer.
-
You are performing high-throughput screening where a robust, single-wavelength signal is advantageous.
-
You are studying rapid, transient calcium signals.
Choose this compound when:
-
Accurate, quantitative measurements of intracellular calcium concentration are required.
-
You need to correct for experimental variables such as uneven dye loading or photobleaching.
-
You are investigating sustained, high-amplitude calcium signals that might saturate high-affinity indicators.
By carefully considering the properties outlined in this guide, researchers can make an informed decision to select the optimal calcium indicator for their specific application, leading to more accurate and reliable experimental outcomes.
References
Fura-4F AM vs. Rhod-2 AM: A Comparative Guide for Red-Shifted Calcium Imaging
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent indicator is paramount for the accurate measurement of intracellular calcium dynamics. This guide provides a detailed, data-driven comparison of two prominent calcium indicators, Fura-4F AM and Rhod-2 AM, with a focus on their application in red-shifted calcium imaging.
While both indicators are valuable tools, they possess distinct characteristics that make them suitable for different experimental needs. This compound, a derivative of the ratiometric dye Fura-2, offers the advantage of ratiometric measurement, which minimizes issues like uneven dye loading and photobleaching. However, it requires UV excitation, which can be phototoxic to cells. In contrast, Rhod-2 AM is a red-shifted indicator excited by visible light, reducing phototoxicity and autofluorescence. It is particularly known for its propensity to accumulate in mitochondria, making it a popular choice for studying mitochondrial calcium signaling.
Quantitative Performance Comparison
The selection of a calcium indicator is heavily influenced by its spectral properties, calcium binding affinity, and fluorescence efficiency. The table below summarizes the key quantitative data for Fura-4F and Rhod-2.
| Property | Fura-4F | Rhod-2 |
| Indicator Type | Ratiometric | Intensiometric |
| Excitation Wavelength (Ca²⁺-bound / Ca²⁺-free) | ~336 nm / ~366 nm[1] | ~552 nm[2] |
| Emission Wavelength | ~511 nm[1] | ~581 nm[2] |
| Dissociation Constant (Kd) | ~0.77 µM[3] | ~0.57 µM |
| Quantum Yield | Not explicitly found for Fura-4F, but Fura-2 has a quantum yield of 0.23 (Ca²⁺-free) to 0.49 (Ca²⁺-bound) | ~0.1 |
| Molar Extinction Coefficient (ε) | Not explicitly found for Fura-4F, but Fura-2 has ε of ~29,000 cm⁻¹M⁻¹ (Ca²⁺-bound at 336 nm) | ~82,000 cm⁻¹M⁻¹ |
| Primary Advantage | Ratiometric measurements reduce artifacts from dye loading and photobleaching. | Red-shifted spectra reduce phototoxicity and autofluorescence; preferentially accumulates in mitochondria. |
| Primary Disadvantage | Requires UV excitation, which can be phototoxic. | Prone to mitochondrial sequestration, which can complicate cytosolic calcium measurements. |
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action and the general workflow for calcium imaging is crucial for successful experimentation.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are general protocols for cell loading and imaging with this compound and Rhod-2 AM.
This compound Loading Protocol
-
Prepare Stock Solution: Dissolve this compound in high-quality anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Solution: On the day of the experiment, dilute the this compound stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final working concentration of 2-5 µM. To aid in solubilization and improve cell loading, Pluronic® F-127 (final concentration of 0.02-0.04%) can be added to the loading solution. To reduce dye leakage, 1 mM probenecid can also be included.
-
Cell Loading: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the loading solution to the cells and incubate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically for different cell types.
-
Wash: After incubation, remove the loading solution and wash the cells two to three times with the physiological buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.
-
Imaging: Image the cells using a fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of approximately 340 nm and 380 nm, and an emission filter centered around 510 nm.
Rhod-2 AM Loading Protocol
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of Rhod-2 AM in anhydrous DMSO.
-
Prepare Loading Solution: Dilute the Rhod-2 AM stock solution to a final working concentration of 1-5 µM in a physiological buffer. The addition of Pluronic® F-127 (final concentration ~0.02%) is recommended to aid in dispersion. Probenecid (1 mM) can be added to reduce dye leakage.
-
Cell Loading: Replace the culture medium with the loading solution and incubate the cells for 30-60 minutes at 37°C, protected from light. For measuring cytosolic calcium, incubation at room temperature is sometimes recommended to reduce mitochondrial sequestration.
-
Wash: Remove the loading solution and wash the cells with fresh physiological buffer.
-
De-esterification: Allow an additional 30 minutes for complete hydrolysis of the AM ester.
-
Imaging: The cells are now ready for fluorescence imaging. Use an excitation wavelength of around 550 nm and collect the emission at approximately 580 nm.
Performance Comparison and Considerations
This compound:
The primary strength of this compound lies in its ratiometric nature. By taking the ratio of fluorescence intensities at two different excitation wavelengths, measurements become largely independent of dye concentration, path length, and photobleaching, leading to more accurate and reproducible quantification of intracellular calcium concentrations. However, the requirement for UV excitation is a significant drawback, as UV light can cause phototoxicity and damage to cells, potentially altering their physiological responses.
Rhod-2 AM:
Rhod-2 AM's key advantage is its red-shifted spectrum. Excitation with visible light is less energetic and therefore less damaging to cells than UV light, making it more suitable for long-term imaging experiments. The longer wavelengths also minimize interference from cellular autofluorescence, which is typically more prominent in the blue-green region of the spectrum. The propensity of Rhod-2 AM to accumulate in mitochondria is a double-edged sword. While it makes it an excellent probe for specifically monitoring mitochondrial calcium, it can lead to an underestimation or misinterpretation of cytosolic calcium signals if not properly accounted for. Studies have shown that the degree of mitochondrial loading can vary between cell types and loading conditions.
Cytotoxicity and Experimental Artifacts:
It is important to note that the acetoxymethyl (AM) ester groups, which facilitate cell loading for both dyes, are cleaved by intracellular esterases, releasing formaldehyde and acetic acid as byproducts. These byproducts can have cytotoxic effects and potentially influence cellular physiology. Furthermore, the indicators themselves can act as calcium buffers, and high intracellular concentrations can dampen the very calcium transients they are meant to measure. Therefore, it is crucial to use the lowest possible dye concentration that provides an adequate signal-to-noise ratio.
Conclusion
The choice between this compound and Rhod-2 AM for red-shifted calcium imaging depends critically on the specific experimental goals.
-
For precise quantification of cytosolic calcium, where potential phototoxicity from UV excitation is a manageable concern, the ratiometric properties of this compound make it a strong candidate.
-
For experiments requiring long-term imaging, in cells with high autofluorescence, or for the specific investigation of mitochondrial calcium dynamics, the red-shifted spectrum and mitochondrial targeting of Rhod-2 AM are highly advantageous.
Researchers should carefully consider the trade-offs between ratiometric accuracy and the benefits of longer wavelength excitation. When using Rhod-2 AM for cytosolic measurements, it is essential to validate the subcellular localization of the dye to ensure that the signal predominantly reflects cytosolic calcium. Newer generations of red-shifted calcium indicators with improved cytosolic retention and brightness are also becoming available and may offer superior performance for certain applications.
References
A Comparative Guide to Fura-4F AM and Other Fluorescent Calcium Indicators
In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium ([Ca2+]) dynamics is paramount. Fluorescent indicators are indispensable tools for this purpose, each with distinct characteristics that make them suitable for specific applications. This guide provides a detailed comparison of the dissociation constant (Kd) of Fura-4F AM with other commonly used calcium dyes: Fura-2 AM, Indo-1 AM, and Fluo-4 AM. Understanding the Kd, which reflects the dye's affinity for Ca2+, is crucial for selecting the appropriate indicator to accurately resolve calcium signals in various experimental contexts.
Dissociation Constants: A Quantitative Comparison
The dissociation constant (Kd) is a critical parameter for a calcium indicator, representing the Ca2+ concentration at which half of the dye molecules are bound to calcium. A lower Kd signifies higher affinity, making the dye more suitable for detecting small, resting-level fluctuations in [Ca2+]. Conversely, a higher Kd indicates lower affinity, which is advantageous for measuring large or rapid calcium transients without becoming saturated.
Here, we present a summary of the in vitro dissociation constants for Fura-4F and other widely used calcium indicators. It is important to note that these values, determined in cell-free solutions, can be influenced by intracellular environmental factors such as pH, temperature, and viscosity.
| Fluorescent Dye | Dissociation Constant (Kd) | Key Characteristics |
| This compound | ~770 nM[1] | Lower affinity, suitable for measuring high Ca2+ concentrations. Ratiometric dye. |
| Fura-2 AM | 145 nM[2][3] | High affinity, ideal for measuring resting and low-level Ca2+ changes. Ratiometric dye. |
| Indo-1 AM | ~230 nM[4][5] | High affinity, well-suited for flow cytometry. Ratiometric dye. |
| Fluo-4 AM | ~335 - 345 nM | Intermediate affinity, exhibits a large fluorescence intensity increase upon Ca2+ binding. Non-ratiometric. |
Signaling Pathway: GPCR-Mediated Calcium Mobilization
A frequent application for these dyes is the study of G protein-coupled receptor (GPCR) signaling. The Gαq pathway is a canonical signaling cascade that results in the release of intracellular calcium stores. The following diagram illustrates this pathway.
Experimental Protocol: Determination of Dissociation Constant (Kd)
The following protocol outlines a general procedure for determining the in vitro Kd of a fluorescent calcium indicator using a fluorometer. This method involves titrating the dye with solutions of known Ca2+ concentrations.
Materials:
-
Calcium indicator dye (e.g., Fura-4F, salt form)
-
Calcium-free buffer (e.g., 10 mM K2EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
High-calcium buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Anhydrous DMSO
-
Fluorometer with appropriate excitation and emission filters
-
Cuvettes
Procedure:
-
Prepare a Stock Solution of the Calcium Indicator:
-
Dissolve the salt form of the calcium indicator in anhydrous DMSO to create a concentrated stock solution (e.g., 1-5 mM).
-
-
Prepare Calcium Calibration Buffers:
-
Create a series of calibration buffers with free Ca2+ concentrations ranging from 0 µM to a saturating concentration (e.g., >39 µM for many dyes). This is typically achieved by mixing the calcium-free and high-calcium buffers in precise ratios.
-
-
Prepare Dye-Buffer Solutions:
-
For each calibration buffer, prepare a sample by diluting the dye stock solution to a final concentration of approximately 1-10 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid artifacts.
-
-
Measure Fluorescence:
-
For Ratiometric Dyes (e.g., Fura-4F, Fura-2, Indo-1):
-
For each sample, measure the fluorescence intensity at the two relevant excitation or emission wavelengths. For Fura dyes, this typically involves excitation at ~340 nm and ~380 nm while monitoring emission at ~510 nm.
-
-
For Non-Ratiometric Dyes (e.g., Fluo-4):
-
For each sample, measure the fluorescence intensity at the optimal excitation and emission wavelengths (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
-
-
Data Analysis and Kd Calculation:
-
For Ratiometric Dyes:
-
Calculate the ratio of the fluorescence intensities (e.g., F340/F380) for each calcium concentration.
-
Plot the fluorescence ratio against the free Ca2+ concentration.
-
Fit the data to the following equation to determine the Kd: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:
-
R is the fluorescence ratio at a given Ca2+ concentration.
-
Rmin is the ratio at zero free Ca2+.
-
Rmax is the ratio at saturating Ca2+.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at the second wavelength for free and bound dye, respectively.
-
-
-
For Non-Ratiometric Dyes:
-
Plot the fluorescence intensity against the free Ca2+ concentration.
-
Fit the data to the following equation to determine the Kd: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] Where:
-
F is the fluorescence intensity at a given Ca2+ concentration.
-
Fmin is the fluorescence intensity at zero free Ca2+.
-
Fmax is the fluorescence intensity at saturating Ca2+.
-
-
-
Experimental Workflow: Measuring GPCR-Mediated Calcium Signaling
The following diagram illustrates a typical workflow for measuring changes in intracellular calcium in response to GPCR activation using a fluorescent dye.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Fura-4F AM: A Superior Ratiometric Indicator for Precise Calcium Quantification
In the dynamic field of cellular signaling research and drug discovery, the accurate measurement of intracellular calcium ([Ca2+]) dynamics is paramount. Fluorescent indicators are indispensable tools for this purpose, with a key distinction lying between ratiometric and single-wavelength indicators. This guide provides a comprehensive comparison of the ratiometric indicator Fura-4F AM against common single-wavelength indicators, highlighting its advantages for researchers, scientists, and drug development professionals.
Quantitative Comparison of Calcium Indicators
The selection of a calcium indicator is critically dependent on its specific photophysical and chemical properties. This compound, a derivative of the widely used Fura-2, offers a lower affinity for Ca2+, making it particularly suitable for measuring higher calcium concentrations. A summary of its key characteristics compared to popular single-wavelength indicators is presented below.
| Property | This compound | Fluo-4 AM | Rhod-2 AM | Calcium Green-1 AM |
| Indicator Type | Ratiometric | Single-Wavelength | Single-Wavelength | Single-Wavelength |
| Dissociation Constant (Kd) for Ca2+ | ~770 nM[1][2] | ~345 nM[3][4][5] | ~570 nM | ~185 nM |
| Excitation Wavelength (Ex) | 340/380 nm | ~494 nm | ~553 nm | ~506 nm |
| Emission Wavelength (Em) | ~511 nm | ~506 nm | ~577 nm | ~531 nm |
| Fluorescence Change upon Ca2+ Binding | Ratio Change | >100-fold increase | Significant increase | Significant increase |
The Ratiometric Advantage of this compound
The primary advantage of this compound lies in its ratiometric nature, which overcomes several limitations inherent to single-wavelength indicators. Ratiometric measurement involves exciting the dye at two different wavelengths (340 nm and 380 nm) and taking the ratio of the fluorescence intensities emitted at a single wavelength (~510 nm). This ratiometric approach provides a more accurate and reliable quantification of intracellular calcium concentrations.
Key advantages stemming from this principle include:
-
Independence from Dye Concentration: The calculated ratio is largely independent of variations in dye loading between cells, a common source of error in single-wavelength measurements.
-
Correction for Cell Thickness and Path Length: The ratio inherently corrects for differences in cell thickness or optical path length, leading to more consistent results across a population of cells.
-
Reduced Sensitivity to Photobleaching and Dye Leakage: While photobleaching and dye leakage can affect the absolute fluorescence intensity, the ratio of intensities is significantly less affected, enhancing the robustness of long-term imaging experiments.
-
Minimization of Illumination Intensity Artifacts: Fluctuations in the intensity of the excitation source have a reduced impact on the final ratiometric measurement.
Experimental Protocols
Loading this compound into Adherent Cells
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
To aid in the dispersion of the AM ester in aqueous media, a 20% (w/v) solution of Pluronic F-127 in DMSO can be prepared.
Cell Loading Protocol:
-
Culture adherent cells on coverslips or in imaging plates to the desired confluency.
-
Prepare a loading buffer by diluting the this compound stock solution into a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM.
-
For improved dye loading, mix the this compound DMSO stock with an equal volume of 20% Pluronic F-127 solution before diluting it into the loading buffer.
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the this compound loading solution to the cells.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature may need to be determined empirically for different cell types.
-
After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.
-
Add fresh physiological buffer to the cells. The cells are now ready for imaging.
Loading a Single-Wavelength Indicator (Fluo-4 AM) into Adherent Cells
Materials:
-
Fluo-4 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
Cell Loading Protocol:
-
Culture adherent cells on coverslips or in imaging plates.
-
Prepare a loading buffer by diluting the Fluo-4 AM stock solution into a physiological buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (final concentration ~0.04%) is recommended to aid in dye solubilization.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined for different cell lines.
-
Wash the cells with physiological buffer to remove excess dye.
-
Add fresh physiological buffer. The cells are now ready for imaging.
Conclusion
For researchers requiring precise and reproducible quantification of intracellular calcium dynamics, the ratiometric indicator this compound presents clear advantages over single-wavelength indicators. Its ability to correct for variables such as dye concentration, cell thickness, photobleaching, and dye leakage makes it a robust tool for a wide range of applications, from basic research to high-throughput screening in drug development. While single-wavelength indicators like Fluo-4 AM are valuable for their bright signals and ease of use, the ratiometric approach of this compound provides a higher level of accuracy and reliability for quantitative calcium measurements.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Fluo-4 AM | AAT Bioquest [aatbio.com]
- 5. Fluo-4 AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]
Validating Fura-4F AM Calcium Measurements with Electrophysiology: A Comparison Guide
In neuroscience and drug development, accurately measuring neuronal activity is paramount. Calcium imaging with fluorescent indicators like Fura-4F AM offers a way to monitor the activity of large neuronal populations simultaneously.[1] However, the fluorescence signal is an indirect measure of neural activity, reflecting changes in intracellular calcium concentration ([Ca²⁺]i) that are downstream of electrical events.[2] Electrophysiology, particularly patch-clamp recording, remains the gold standard for directly measuring a neuron's electrical activity with high fidelity.[3]
Therefore, validating data from this compound with direct electrophysiological recordings is a critical step to ensure accurate interpretation of calcium imaging studies. This guide provides an objective comparison of the two techniques, detailed experimental protocols for simultaneous recording, and supporting data to aid researchers in this validation process.
Performance Comparison: this compound vs. Patch-Clamp
The two techniques offer complementary strengths and weaknesses. Electrophysiology provides unparalleled temporal resolution for capturing individual action potentials, while Fura-4F imaging allows for monitoring network activity.
| Parameter | Patch-Clamp Electrophysiology | This compound Calcium Imaging |
| Signal Measured | Membrane potential / current (mV/pA) | Change in intracellular Ca²⁺ concentration |
| Temporal Resolution | < 1 ms | ~10s - 100s of ms |
| Signal Type | Direct measure of electrical activity | Indirect measure of activity |
| Invasiveness | High (Requires physical contact, rupturing membrane for whole-cell) | Moderate (AM ester loading can be stressful to cells) |
| Throughput | Low (Typically 1-2 cells at a time) | High (Large populations of neurons)[1] |
| Spatial Resolution | Single-cell / subcellular (patch-dependent) | Subcellular resolution possible |
| Key Advantage | "Gold standard" for spike timing and sub-threshold events.[3] | Monitoring large-scale network dynamics over time. |
| Key Limitation | Low throughput, technically demanding. | Slow kinetics can obscure precise spike timing. |
Core Validation Workflow
The fundamental goal is to record both the electrical spikes and the corresponding calcium fluorescence from the same neuron simultaneously. This allows for a direct correlation between an action potential and the resultant Fura-4F fluorescence signal.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation experiments. The following protocols outline the key steps for cell preparation and simultaneous recording.
This compound Loading Protocol
This protocol is adapted for cultured neurons. Concentrations and incubation times may need optimization for different cell types or tissue preparations.
-
Prepare Loading Solution:
-
Reconstitute this compound in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
For the working solution, dilute the this compound stock to a final concentration of 2-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
To aid dispersion and prevent dye sequestration, add Pluronic F-127 to the working solution (final concentration ~0.02-0.05%). Mix thoroughly by vortexing.
-
-
Cell Loading:
-
Aspirate the culture medium from the neuronal culture.
-
Gently wash the cells once with the physiological buffer.
-
Add the this compound loading solution to the cells, ensuring they are fully covered.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at lower temperatures can reduce compartmentalization of the dye.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active Fura-4F inside the cells.
-
Simultaneous Patch-Clamp and Calcium Imaging
This procedure assumes the use of an inverted microscope equipped for both epifluorescence and electrophysiology.
-
Setup:
-
Transfer the coverslip with Fura-4F-loaded cells to the recording chamber on the microscope stage.
-
Continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF) or a suitable extracellular bath solution.
-
Prepare a patch pipette (3-7 MΩ resistance) filled with an appropriate intracellular solution. To avoid altering intracellular calcium dynamics, the internal solution should ideally be free of strong calcium chelators like BAPTA or EGTA for this specific validation experiment.
-
-
Recording:
-
Using fluorescence, identify a healthy, well-loaded neuron.
-
Under visual control (DIC or IR-DIC), approach the selected neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Begin simultaneous recording. Use the patch-clamp amplifier to record membrane potential (in current-clamp mode) or ionic currents (in voltage-clamp mode).
-
Simultaneously, use the imaging system to acquire fluorescence images. Fura-4F is a ratiometric dye, so excitation wavelengths are alternated (typically ~340 nm and ~380 nm) and the ratio of the emission intensity (~510 nm) is recorded. This ratiometric measurement corrects for variations in dye concentration, cell thickness, and illumination intensity.
-
-
Stimulation (Optional):
-
In current-clamp mode, inject current steps through the patch pipette to elicit action potentials. This allows for precise control over the timing and number of spikes, enabling a direct, event-locked comparison between the electrical spike and the resulting fluorescence transient.
-
Signaling Pathway and Data Correlation
The validation experiment directly links the electrophysiological event of an action potential to the optical signal generated by Fura-4F.
When analyzing the data, the spike train recorded via patch-clamp is aligned with the fluorescence trace. A successful validation will show a transient increase in the Fura-4F fluorescence ratio immediately following one or more action potentials.
Interpreting the Results
While a strong correlation is expected, it is important to understand the limitations. The transformation from neural spikes to calcium fluorescence involves nonlinearities and low-pass filtering.
-
Detection Fidelity: A single action potential may not always elicit a detectable fluorescence change, especially with lower-affinity indicators or high background noise. The relationship between the number of spikes in a burst and the amplitude of the calcium transient should be characterized.
-
Temporal Discrepancies: The peak of the calcium transient will be delayed and prolonged compared to the brief (~1-2 ms) action potential due to the kinetics of Ca²⁺ influx, diffusion, and binding to the indicator. Fura-4F is known to have a more rapid response compared to its predecessor Fura-2, making it better suited for tracking faster changes.
-
Sub-threshold Activity: Standard calcium imaging will not detect sub-threshold depolarizations or hyperpolarizations that do not trigger Ca²⁺ influx, whereas patch-clamp readily measures these events.
References
A Head-to-Head Battle of the BAPTA-Based Buffers: Fura-4F AM Takes on the Titans of Calcium Imaging
A Comprehensive Comparison of Fura-4F AM, Fura-2 AM, Fluo-4 AM, and Rhod-2 AM for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. The ability to accurately measure and interpret the spatiotemporal dynamics of intracellular Ca²⁺ is therefore paramount for researchers in fields ranging from neuroscience to drug discovery. For decades, fluorescent indicators have been the workhorses for visualizing these fleeting signals. This guide provides an in-depth, objective comparison of the performance of this compound against three other widely used calcium indicators: the ratiometric stalwart Fura-2 AM, the high-intensity single-wavelength Fluo-4 AM, and the red-shifted Rhod-2 AM.
Performance at a Glance: A Quantitative Comparison
The selection of an appropriate calcium indicator is a critical decision that hinges on a variety of factors, including the expected calcium concentration range, the desired temporal resolution, and the specific instrumentation available. An ideal indicator should exhibit a high signal-to-noise ratio (SNR), optimal brightness, and a dissociation constant (Kd) tailored to the physiological event under investigation. The following table summarizes the key quantitative performance parameters of this compound and its competitors.
| Parameter | This compound | Fura-2 AM | Fluo-4 AM | Rhod-2 AM |
| Indicator Type | Ratiometric (Excitation Shift) | Ratiometric (Excitation Shift) | Single Wavelength | Single Wavelength |
| Excitation (Ex) Max (Ca²⁺-bound / Ca²⁺-free) (nm) | ~340 / ~380 | ~340 / ~380 | ~494 | ~552 |
| Emission (Em) Max (nm) | ~510 | ~510 | ~516 | ~576 |
| Dissociation Constant (Kd) (nM) | ~770[1] | ~145 | ~345[2] | ~570[3][4][5] |
| Fluorescence Increase upon Ca²⁺ Binding | - | - | >100-fold | >100-fold |
| Relative Brightness | Moderate | Moderate | High | Moderate |
| Signal-to-Noise Ratio (SNR) | Good | Good | Excellent | Good |
Note: The performance of these indicators can be influenced by the cellular environment, including pH, temperature, and viscosity. The values presented here are based on in vitro measurements and published data.
Diving Deeper: A Head-to-Head Analysis
This compound: The Low-Affinity Ratiometric Option
This compound, a derivative of Fura-2 AM, is distinguished by its lower affinity for Ca²⁺ (higher Kd). This characteristic makes it particularly well-suited for measuring high intracellular calcium concentrations that would saturate higher-affinity indicators. Like its predecessor, Fura-4F is a ratiometric indicator, meaning the ratio of its fluorescence emission when excited at two different wavelengths is used to determine the Ca²⁺ concentration. This ratiometric property provides a built-in correction for variations in dye loading, cell thickness, and photobleaching, leading to more accurate and reproducible measurements.
Fura-2 AM: The Gold Standard for Ratiometric Imaging
Fura-2 AM has long been considered the gold standard for quantitative calcium imaging. Its higher affinity for Ca²⁺ makes it ideal for detecting small, transient changes in resting calcium levels. The ratiometric nature of Fura-2 allows for precise quantification of intracellular calcium concentrations. However, its excitation wavelengths in the ultraviolet (UV) range can induce phototoxicity and autofluorescence in some cell types.
Fluo-4 AM: The Bright Choice for High-Throughput Screening
Fluo-4 AM is a single-wavelength indicator that exhibits a dramatic increase in fluorescence intensity upon binding to Ca²⁺. Its high quantum yield and large dynamic range result in a superior signal-to-noise ratio, making it an excellent choice for high-throughput screening and confocal microscopy where rapid, large signals are desired. A significant advantage of Fluo-4 is its excitation in the visible light spectrum, which minimizes phototoxicity. However, as a single-wavelength dye, it is more susceptible to artifacts from uneven dye loading and photobleaching.
Rhod-2 AM: Probing the Mitochondria with Red Light
Rhod-2 AM is a red-emitting, single-wavelength indicator. Its longer excitation and emission wavelengths are advantageous for multiplexing experiments with other fluorescent probes (e.g., GFP) and for minimizing autofluorescence from cellular components. Rhod-2 has a tendency to compartmentalize within mitochondria, making it a valuable tool for specifically studying mitochondrial calcium dynamics. Similar to Fluo-4, it provides a large fluorescence increase upon calcium binding but is also subject to the limitations of single-wavelength measurements.
Visualizing the Pathways and Protocols
To aid in the understanding of the experimental context and workflow, the following diagrams have been generated using the DOT language.
References
Choosing the Right Calcium Indicator: A Comparative Guide to Fura-4F AM
For researchers, scientists, and professionals in drug development, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding cellular signaling and pathophysiology. The choice of a fluorescent calcium indicator is a critical decision that dictates the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparison of Fura-4F AM with other popular chemical and genetically encoded calcium indicators, supported by experimental data and detailed protocols to aid in your selection process.
This compound: A Ratiometric Indicator for Higher Calcium Concentrations
This compound is a cell-permeant, ratiometric fluorescent indicator for calcium. As an acetoxymethyl (AM) ester, it can be loaded non-invasively into live cells, where intracellular esterases cleave the AM group, trapping the active indicator inside.[1][2][3][4] Fura-4F is structurally similar to the widely used Fura-2 but is engineered to have a lower affinity for Ca²⁺, making it particularly well-suited for measuring higher calcium concentrations that would saturate Fura-2.[2]
Like Fura-2, Fura-4F is a ratiometric indicator. Upon binding to Ca²⁺, its fluorescence emission at approximately 510 nm remains constant, while its excitation spectrum shifts. The ratio of fluorescence intensity when excited at ~340 nm (Ca²⁺-bound) versus ~380 nm (Ca²⁺-free) is directly proportional to the intracellular calcium concentration. This ratiometric property is a significant advantage as it minimizes issues arising from uneven dye loading, photobleaching, and variations in cell thickness.
Comparative Analysis of Calcium Indicators
The selection of a calcium indicator should be based on the specific experimental requirements, including the expected range of Ca²⁺ concentrations, the desired temporal resolution, and the instrumentation available. Below is a detailed comparison of this compound with other commonly used indicators.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a selection of chemical and genetically encoded calcium indicators.
Table 1: Properties of Fura-series and Other Ratiometric Chemical Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ (nM) | Excitation Maxima (nm) (Ca²⁺-free / Ca²⁺-bound) | Emission Maximum (nm) | Quantum Yield (Φ) | Key Features |
| Fura-4F | ~770 | ~366 / ~336 | ~511 | Data not available | Lower affinity than Fura-2, suitable for higher Ca²⁺ concentrations. Ratiometric. |
| Fura-2 | ~145 | ~363 / ~335 | ~510 | ~0.23 (Ca²⁺-free) / ~0.49 (Ca²⁺-bound) | High affinity, widely used for measuring resting and low-level Ca²⁺ changes. Ratiometric. |
| Fura-5F | ~400 | ~363 / ~336 | ~512 | Data not available | Intermediate affinity between Fura-2 and Fura-4F. Ratiometric. |
| Fura-6F | ~5300 | ~364 / ~336 | ~512 | Data not available | Low affinity, suitable for very high Ca²⁺ concentrations. Ratiometric. |
| Indo-1 | ~230 | ~346 (single excitation) | ~475 (Ca²⁺-free) / ~401 (Ca²⁺-bound) | ~0.38 (Ca²⁺-free) / ~0.56 (Ca²⁺-bound) | Ratiometric by emission shift, suitable for flow cytometry. Prone to photobleaching. |
Table 2: Properties of Single-Wavelength Chemical Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ (nM) | Excitation Maximum (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Key Features |
| Fluo-4 | ~345 | ~494 | ~506 | ~0.14 (Ca²⁺-bound) | Large fluorescence increase (>100-fold) upon Ca²⁺ binding. Non-ratiometric. |
| Fluo-8® | ~390 | ~490 | ~514 | ~0.15 (Ca²⁺-bound) | Brighter than Fluo-4 with a good signal-to-noise ratio. |
| Cal-520® | ~320 | ~492 | ~514 | High | High signal-to-noise ratio, good for detecting local Ca²⁺ signals. |
| Rhod-2 | ~570 | ~552 | ~576 | Data not available | Red-shifted emission, useful for multiplexing with green fluorophores. Can accumulate in mitochondria. |
| Oregon Green 488 BAPTA-1 | ~170 | ~494 | ~523 | ~0.7 (Ca²⁺-bound) | High quantum yield, good for low dye concentrations. |
Table 3: Properties of Selected Genetically Encoded Calcium Indicators (GECIs)
| Indicator | Dissociation Constant (Kd) for Ca²⁺ (nM) | Excitation Maximum (nm) | Emission Maximum (nm) | Signal Change (ΔF/F₀) | Key Features |
| GCaMP6s | ~144 | ~488 | ~510 | High | Slow kinetics, high sensitivity. |
| GCaMP6f | ~375 | ~488 | ~510 | High | Fast kinetics, suitable for detecting action potentials. |
| jGCaMP8f | ~1060-2520 | ~488 | ~510 | Very High | Improved brightness and kinetics over previous GCaMP generations. |
| RCaMP1h | ~660 | ~564 | ~638 | Moderate | Red-shifted GECI for multiplexing. |
| R-GECO1 | ~480 | ~560 | ~589 | Moderate | Red-shifted GECI. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for effective experimental design.
// Nodes ext [label="Extracellular Signal\n(e.g., Neurotransmitter, Growth Factor)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="GPCR / RTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plc [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pip2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ip3 [label="IP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dag [label="DAG", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; er [label="Endoplasmic Reticulum (ER)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; ip3r [label="IP3 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ca_release [label="Ca²⁺ Release", shape=point, width=0]; cytosolic_ca [label="↑ Cytosolic [Ca²⁺]", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pkc [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cam [label="Calmodulin\n(CaM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Responses\n(e.g., Gene Expression, Contraction)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ext -> receptor [label="Binds"]; receptor -> plc [label="Activates"]; plc -> pip2 [label="Cleaves"]; pip2 -> ip3; pip2 -> dag; ip3 -> ip3r [label="Binds"]; ip3r -> ca_release [arrowhead=none]; er -> ca_release [style=invis]; ca_release -> cytosolic_ca [label=""]; dag -> pkc [label="Activates"]; cytosolic_ca -> pkc [label="Activates"]; cytosolic_ca -> cam [label="Binds"]; pkc -> cellular_response [label="Phosphorylates"]; cam -> cellular_response [label="Activates"]; } Figure 1: A generalized signaling pathway illustrating the release of intracellular calcium.
// Nodes start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; loading [label="Indicator Loading\n(e.g., this compound incubation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash to remove\nextracellular dye", fillcolor="#FBBC05", fontcolor="#202124"]; deester [label="De-esterification\n(Incubation to allow cleavage of AM ester)", fillcolor="#FBBC05", fontcolor="#202124"]; imaging [label="Live Cell Imaging\n(Acquire baseline fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; stimulate [label="Cell Stimulation\n(e.g., add agonist)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; record [label="Record Fluorescence Changes", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Ratio calculation, ΔF/F₀, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> loading; loading -> wash; wash -> deester; deester -> imaging; imaging -> stimulate; stimulate -> record; record -> analysis; analysis -> end; } Figure 2: A typical experimental workflow for using AM-ester based calcium indicators.
Key Experimental Protocols
Protocol 1: Loading this compound into Adherent Cells
Materials:
-
This compound (e.g., from Thermo Fisher Scientific, MedChemExpress)
-
Anhydrous DMSO
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
Procedure:
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store desiccated and protected from light at -20°C.
-
Prepare Loading Buffer: For a final loading concentration of 1-5 µM, dilute the this compound stock solution into HBSS. To aid in solubilization, first mix the required volume of the this compound stock with an equal volume of 20% Pluronic® F-127 before diluting in HBSS.
-
Cell Loading:
-
Grow adherent cells on coverslips or in imaging dishes.
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Add the this compound loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at room temperature is often preferred to minimize dye compartmentalization into organelles.
-
-
Wash and De-esterification:
-
Aspirate the loading buffer and wash the cells twice with fresh HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging: The cells are now ready for fluorescence imaging. Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~510 nm.
Protocol 2: Calcium Imaging in hiPSC-derived Cardiomyocytes
Materials:
-
hiPSC-derived cardiomyocytes cultured on Matrigel-coated plates
-
This compound or other suitable calcium indicator
-
Tyrode's solution (containing in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4)
-
Ion-2 (a calcium ionophore for calibration)
-
EGTA (for calibration)
Procedure:
-
Indicator Loading: Load the hiPSC-CMs with 1-5 µM this compound in Tyrode's solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with Tyrode's solution to remove excess dye.
-
Imaging:
-
Mount the culture dish on an inverted microscope equipped for ratiometric imaging.
-
Perfuse the cells with Tyrode's solution.
-
Record baseline fluorescence by alternately exciting at 340 nm and 380 nm and capturing emission at 510 nm.
-
To study spontaneous or electrically stimulated calcium transients, record the fluorescence ratio over time.
-
-
Calibration (Optional):
-
To calibrate the fluorescence ratio to absolute [Ca²⁺], first perfuse the cells with a Ca²⁺-free Tyrode's solution containing EGTA and Ionomycin to obtain the minimum fluorescence ratio (Rmin).
-
Then, perfuse with a high Ca²⁺ Tyrode's solution containing Ionomycin to obtain the maximum fluorescence ratio (Rmax).
-
The intracellular [Ca²⁺] can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380), where Kd is the dissociation constant of the indicator.
-
Conclusion: Making an Informed Choice
The selection of the optimal calcium indicator is a multifaceted decision that hinges on the specific biological question and experimental setup.
-
This compound is an excellent choice for ratiometric measurements of elevated intracellular calcium concentrations, offering a lower affinity that avoids saturation seen with high-affinity indicators like Fura-2. Its ratiometric nature provides robust and quantifiable data.
-
For detecting small, rapid, and localized calcium signals, high-sensitivity, single-wavelength indicators like Cal-520 may offer a better signal-to-noise ratio.
-
When multiplexing with GFP-based reporters or optogenetic tools, red-shifted indicators such as Rhod-2 or R-GECOs are necessary.
-
For long-term studies or experiments requiring cell-type-specific expression, genetically encoded calcium indicators (GECIs) like the GCaMP series are the preferred choice, despite their generally slower kinetics compared to chemical dyes.
By carefully considering the quantitative data, experimental protocols, and the specific advantages and limitations of each indicator, researchers can confidently select the most appropriate tool to unravel the complex and dynamic role of calcium in cellular physiology and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ [thermofisher.com]
A Comparative Guide to Fura-4F AM for Long-Term Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Calcium imaging is a cornerstone technique for investigating cellular signaling and pathophysiology. While Fura-2 AM has historically been a popular choice, its analog, Fura-4F AM, offers a lower affinity for Ca2+, making it suitable for detecting higher calcium concentrations.[1][2] However, like other chemical dyes, this compound presents limitations for long-term studies. This guide provides a comprehensive comparison of this compound with alternative indicators, supported by experimental data and protocols, to aid in the selection of the most appropriate tool for long-term calcium imaging experiments.
Limitations of this compound in Long-Term Studies
Several factors limit the utility of this compound and other acetoxymethyl (AM) ester dyes in prolonged imaging experiments:
-
Dye Leakage and Compartmentalization: Once inside the cell, AM esters are cleaved by intracellular esterases, trapping the dye. However, over time, cells can actively extrude the dye, leading to a gradual loss of signal.[3] Additionally, AM dyes can compartmentalize into subcellular organelles like mitochondria, which can complicate the interpretation of cytosolic calcium signals.[4]
-
Phototoxicity and Photobleaching: Fura-4F, like Fura-2, requires excitation with UV light.[5] Prolonged exposure to UV radiation can be phototoxic to cells, altering their physiological responses and potentially leading to cell death. Furthermore, photobleaching, the irreversible photochemical destruction of the fluorophore, can lead to a diminished signal over the course of long experiments.
-
Cytotoxicity: At higher concentrations, this compound can be cytotoxic, affecting cell viability and experimental outcomes. This necessitates careful optimization of dye concentration and loading times for each cell type.
-
Buffering of Intracellular Calcium: The presence of a high concentration of a calcium-binding indicator can buffer intracellular calcium, dampening the physiological calcium transients that are the subject of investigation.
Alternatives to this compound for Long-Term Imaging
Given the limitations of this compound, researchers have turned to other classes of calcium indicators for long-term studies. The primary alternatives fall into two categories: other chemical dyes with improved properties and genetically encoded calcium indicators (GECIs).
1. Alternative Chemical Dyes:
Several newer chemical indicators offer advantages over this compound for specific applications, including improved photostability and a shift to longer, less phototoxic excitation wavelengths.
-
Cal-520: This green-emitting dye is considered an optimal indicator for detecting and faithfully tracking local calcium events.
-
Rhod-4: For researchers needing a red-emitting indicator, Rhod-4 is a preferred choice. Red-shifted dyes offer the advantage of reduced light scattering and phototoxicity.
-
Oregon Green 488 BAPTA-1: This indicator is less phototoxic than some other dyes and can be used at lower concentrations.
2. Genetically Encoded Calcium Indicators (GECIs):
GECIs, such as the GCaMP series, are proteins that fluoresce upon binding to calcium. They are introduced into cells via transfection, transduction, or by creating transgenic animals.
Advantages of GECIs for Long-Term Imaging:
-
Stable, Long-Term Expression: GECIs can be expressed in cells for extended periods, making them ideal for chronic studies and repeated imaging sessions on the same sample.
-
Cell-Type Specificity: Expression of GECIs can be targeted to specific cell types using cell-specific promoters, allowing for precise investigation of calcium dynamics in heterogeneous populations.
-
No Loading Variation: Unlike chemical dyes, where loading efficiency can vary between cells, GECI expression can be more uniform.
-
Subcellular Targeting: GECIs can be targeted to specific organelles, such as the nucleus or endoplasmic reticulum, to study calcium signaling in distinct subcellular compartments.
Limitations of GECIs:
-
Slower Kinetics: GECIs can have slower response kinetics compared to chemical dyes, which may not be ideal for capturing very fast calcium transients.
-
Lower Signal-to-Noise Ratio: The signal change in some GECIs can be smaller than that of bright chemical dyes.
-
Requirement for Genetic Manipulation: The use of GECIs requires genetic modification of the cells or organism under study, which may not be feasible for all experimental systems.
Quantitative Comparison of Calcium Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca2+ (nM) | Key Advantages | Key Limitations |
| This compound | Chemical (Ratiometric) | 336/366 | 511 | 770 | Ratiometric measurement reduces artifacts. | Phototoxicity, dye leakage, cytotoxicity. |
| Fura-2 AM | Chemical (Ratiometric) | 340/380 | 510 | 140-224 | Well-established, ratiometric. | UV excitation, phototoxicity, dye leakage. |
| Fluo-4 AM | Chemical (Single Wavelength) | ~490 | ~520 | 345 | Bright signal, good for confocal microscopy. | Not ratiometric, susceptible to loading variations. |
| Cal-520 AM | Chemical (Single Wavelength) | 492 | 514 | 320 | Optimal for local Ca2+ signals. | Not ratiometric. |
| Rhod-4 AM | Chemical (Single Wavelength) | 530 | 555 | 525 | Red-shifted, less phototoxic. | Prone to mitochondrial sequestration. |
| GCaMP6 | Genetically Encoded | ~488 | ~510 | Varies (150-600) | Long-term expression, cell-type specific. | Slower kinetics, requires genetic manipulation. |
Experimental Protocols
Protocol 1: Loading Cells with this compound
This protocol is a general guideline and should be optimized for specific cell types.
-
Prepare a 1-5 mM stock solution of this compound in high-quality anhydrous DMSO. Store desiccated at -20°C and protected from light.
-
Prepare viable cells in suspension or on a coverslip.
-
Dilute the this compound stock solution into a suitable buffer to a final concentration of 0.1-5 µM. The optimal concentration must be determined empirically. To aid in dispersion, an equal volume of Pluronic F-127 can be mixed with the dye stock before dilution.
-
Incubate the cells with the this compound loading solution for 15-60 minutes at room temperature or 37°C. The optimal time and temperature will vary.
-
Wash the cells 2-3 times with a physiological buffer to remove extracellular dye.
-
Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Proceed with imaging.
Protocol 2: Transfection of Cells with GCaMP
This is a general protocol for transient transfection. For stable expression, different methods are required.
-
Plate cells in a suitable culture dish to achieve 70-90% confluency on the day of transfection.
-
Prepare the transfection complex according to the manufacturer's instructions for your chosen transfection reagent. Typically, this involves diluting the GCaMP plasmid DNA and the transfection reagent in a serum-free medium, then combining them and incubating for a short period.
-
Add the transfection complex to the cells and incubate for 24-72 hours to allow for gene expression.
-
Replace the medium after the initial incubation period if required by the transfection protocol.
-
Verify GCaMP expression using a fluorescence microscope.
-
Proceed with imaging.
Visualizing Calcium Signaling Pathways and Experimental Workflows
Calcium Signaling Pathway
A simplified diagram of a common calcium signaling pathway.
Experimental Workflow for Calcium Imaging
A general workflow for a calcium imaging experiment.
Conclusion
The choice of a calcium indicator is critical for the success of long-term imaging studies. While this compound can be a valuable tool for measuring high calcium concentrations in acute experiments, its limitations in terms of phototoxicity, dye leakage, and cytotoxicity make it less suitable for prolonged observation. For long-term studies, genetically encoded calcium indicators like GCaMP offer significant advantages, including stable expression and the ability to target specific cell types. Researchers should carefully consider the specific requirements of their experimental system, including the desired temporal resolution, the need for cell-type specificity, and the duration of the imaging period, when selecting the most appropriate calcium indicator.
References
- 1. Invitrogen Fura-4F, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
Fura-4F AM vs. Fura-2 AM: A Comparative Guide for Intracellular Calcium Imaging
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent indicator is paramount for the accurate measurement of intracellular calcium dynamics. This guide provides a comprehensive comparison of two widely used ratiometric calcium indicators, Fura-2 AM and its lower-affinity analog, Fura-4F AM, supported by experimental data and detailed protocols.
Introduction to Fura-2 AM and this compound
Fura-2 AM is a high-affinity, ratiometric fluorescent dye that has been a cornerstone of intracellular calcium measurement for decades.[1] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active Fura-2 molecule inside the cell.[2] Fura-2 exhibits a characteristic shift in its excitation spectrum upon binding to Ca2+, allowing for the ratiometric measurement of calcium concentrations by calculating the ratio of fluorescence intensities at 340 nm and 380 nm excitation wavelengths.[3][4] This ratiometric property minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more reliable and quantifiable data.[5]
This compound is a derivative of Fura-2 designed to have a lower affinity for Ca2+. This makes it particularly well-suited for measuring high intracellular calcium concentrations that would saturate the Fura-2 signal. Like Fura-2, Fura-4F is a ratiometric indicator with similar spectral properties, allowing for the same principles of ratiometric imaging to be applied.
Key Performance Characteristics: A Head-to-Head Comparison
The primary distinction between this compound and Fura-2 AM lies in their differing affinities for calcium, which dictates their optimal applications.
Dissociation Constant (Kd): A Measure of Calcium Affinity
The dissociation constant (Kd) is a critical parameter that reflects the concentration of Ca2+ at which half of the indicator molecules are bound to calcium. A lower Kd signifies a higher affinity.
-
Fura-2 AM: With a Kd in the range of 145-224 nM, Fura-2 is highly sensitive to small changes in resting intracellular calcium levels (typically around 100 nM). This high affinity makes it ideal for accurately measuring basal calcium concentrations and subtle calcium fluctuations. However, it can become saturated at higher calcium concentrations (above 1 µM), limiting its dynamic range for detecting large calcium transients.
-
This compound: this compound exhibits a significantly higher Kd, in the range of 770-880 nM. This lower affinity allows it to accurately measure much higher calcium concentrations without saturation, making it the preferred choice for studying cellular events associated with large and rapid calcium influx, such as those seen in excitable cells like neurons and cardiomyocytes during depolarization.
Dynamic Range and Response Speed
-
A direct comparison in cardiomyocytes demonstrated that Fura-4F has a more rapid response to changes in Ca2+ concentration compared to Fura-2. However, this faster response comes at the cost of a narrower dynamic range. The slower response of Fura-2 can sometimes lead to an underestimation of the peak amplitude and a slower apparent decay of rapid calcium transients.
Signal-to-Noise Ratio, Photobleaching, and Dye Leakage
While direct, comprehensive quantitative comparisons of these parameters across multiple cell types are limited in the literature, some general observations can be made:
-
Signal-to-Noise Ratio: The ratiometric nature of both dyes generally provides a good signal-to-noise ratio by correcting for variations in dye concentration and illumination intensity. However, the optimal dye concentration needs to be determined for each cell type to maximize the signal while minimizing potential cytotoxicity.
-
Dye Leakage: Leakage of the de-esterified dye from the cell can be a concern, particularly in long-term imaging experiments. This can be minimized by using anion transport inhibitors like probenecid and by performing experiments at room temperature instead of 37°C, as higher temperatures can increase dye sequestration into organelles and extrusion from the cell.
Data Presentation: Quantitative Comparison
| Performance Parameter | This compound | Fura-2 AM | Cell Type(s) |
| Dissociation Constant (Kd) | ~770 - 880 nM | ~145 - 224 nM | In vitro / various |
| Response Speed | More rapid | Slower | Cardiomyocytes |
| Dynamic Range | Narrower | Broader | Cardiomyocytes |
| Excitation Wavelengths | ~340 nm (Ca2+-bound), ~380 nm (Ca2+-free) | ~340 nm (Ca2+-bound), ~380 nm (Ca2+-free) | N/A |
| Emission Wavelength | ~510 nm | ~510 nm | N/A |
Experimental Protocols
The following are generalized protocols for loading and imaging with this compound and Fura-2 AM. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Protocol 1: Loading Adherent Cells with this compound or Fura-2 AM
Materials:
-
This compound or Fura-2 AM (typically 1 mM stock in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, 100 mM stock in NaOH)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Loading Solution: For a final concentration of 5 µM dye, dilute the 1 mM stock solution 1:200 in HBSS. To aid in dye solubilization, first mix the required volume of the dye stock with an equal volume of 20% Pluronic F-127 before adding to the HBSS. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically. Loading at room temperature can reduce dye compartmentalization.
-
Wash and De-esterification: After loading, wash the cells twice with HBSS (containing probenecid if used) to remove extracellular dye. Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Mount the coverslip or dish on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is then calculated to determine the intracellular calcium concentration.
Protocol 2: In Situ Calibration
To convert the fluorescence ratio to absolute calcium concentrations, an in situ calibration is recommended.
Materials:
-
Cells loaded with Fura-4F or Fura-2
-
Calcium-free buffer (e.g., HBSS with 10 mM EGTA)
-
High calcium buffer (e.g., HBSS with 10 mM CaCl2)
-
Ionomycin (calcium ionophore, 10 mM stock in DMSO)
Procedure:
-
Determine Rmin: After recording the baseline fluorescence ratio, perfuse the cells with the calcium-free buffer containing 5-10 µM ionomycin. The resulting stable, low ratio is Rmin.
-
Determine Rmax: Subsequently, perfuse the cells with the high calcium buffer containing ionomycin. The resulting stable, high ratio is Rmax.
-
Calculate [Ca2+]i: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380) Where R is the experimental ratio, and (F_free_380 / F_bound_380) is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.
Mandatory Visualization
Caption: Experimental workflow for intracellular calcium imaging.
Caption: A typical GPCR-mediated calcium signaling pathway.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and Fura-2 AM hinges on the specific biological question being addressed and the expected range of intracellular calcium concentrations.
-
Fura-2 AM remains the gold standard for applications requiring high sensitivity to small changes in calcium and for accurately determining resting calcium levels. Its high affinity, however, makes it susceptible to saturation during large calcium transients.
-
This compound is the indicator of choice when studying cellular processes that involve large and rapid increases in intracellular calcium, such as those in excitable cells or during agonist-induced calcium waves. Its lower affinity provides a wider dynamic range for these high-concentration events, and its faster response kinetics can provide a more accurate representation of the true temporal dynamics of these signals.
By carefully considering the specific experimental needs and the distinct properties of these two powerful ratiometric indicators, researchers can ensure the acquisition of high-quality, reliable data in their investigations of intracellular calcium signaling.
References
- 1. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Safety Operating Guide
Essential Safety and Handling of Fura-4F AM for Cellular Calcium Imaging
For researchers, scientists, and professionals in drug development, the precise and safe handling of fluorescent indicators is paramount for reproducible and reliable experimental outcomes. Fura-4F AM, a cell-permeant ratiometric calcium indicator, is a powerful tool for investigating intracellular calcium dynamics. This guide provides essential safety, operational, and disposal information to ensure the safe and effective use of this compound in the laboratory.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of this compound solution, which could cause eye irritation. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the dye and DMSO, which can facilitate the absorption of chemicals. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures experimental success and minimizes safety risks.
1. Storage and Reconstitution:
-
Storage of Lyophilized Powder: Upon receipt, store the lyophilized this compound at -20°C, protected from light and moisture.[1]
-
Reconstitution: Prepare a stock solution by dissolving the this compound powder in high-quality, anhydrous DMSO to a concentration of 1-10 mM.[2] For example, to make a 1 mM stock solution of this compound (Molecular Weight: 1001.87 g/mol ), dissolve 1 mg of the powder in 998 µL of DMSO.
2. Cell Loading Protocol:
The following is a general protocol for loading adherent cells with this compound. Optimization for specific cell types and experimental conditions is recommended.
| Step | Procedure | Key Considerations |
| 1. Cell Plating | Plate cells on coverslips or in multi-well plates to achieve 70-80% confluency on the day of the experiment. | Healthy, sub-confluent cells ensure optimal dye loading and response. |
| 2. Prepare Loading Buffer | Prepare a loading buffer containing this compound at a final concentration of 1-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The addition of Pluronic® F-127 (at a final concentration of 0.02-0.04%) can aid in dye solubilization.[2] | The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| 3. Cell Loading | Remove the cell culture medium and wash the cells once with the physiological buffer. Add the this compound loading buffer to the cells. | Gentle washing prevents cell detachment. |
| 4. Incubation | Incubate the cells for 30-60 minutes at 37°C in the dark.[2] | Incubation time and temperature may need to be optimized. The dark environment prevents photobleaching of the dye. |
| 5. Washing | After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.[2] | Thorough washing is crucial to reduce background fluorescence. |
| 6. De-esterification | Incubate the cells for an additional 30 minutes in the physiological buffer to allow for the complete de-esterification of the AM ester by intracellular esterases. | This step is essential for the dye to become fluorescent and calcium-sensitive. |
| 7. Imaging | The cells are now ready for fluorescence imaging. Excite the cells at approximately 340 nm and 380 nm and measure the emission at ~510 nm. | The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular calcium concentration. |
Quantitative Parameters for Cell Loading:
| Parameter | Recommended Range |
| This compound Stock Solution Concentration | 1-10 mM in DMSO |
| Final this compound Loading Concentration | 1-5 µM |
| Pluronic® F-127 Concentration | 0.02-0.04% (w/v) |
| Incubation Time | 30-60 minutes |
| Incubation Temperature | 37°C |
| De-esterification Time | 30 minutes |
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Liquid Waste: Collect all solutions containing this compound (e.g., unused loading buffer, cell washes) in a designated hazardous waste container. The container should be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound in DMSO solution."
-
Solid Waste: Dispose of contaminated consumables such as pipette tips, gloves, and culture plates in a designated solid hazardous waste container.
-
Disposal Route: Follow your institution's and local regulations for the disposal of chemical waste. Do not pour this compound waste down the drain.
Experimental Workflow
The following diagram illustrates the key steps in a typical experiment using this compound for intracellular calcium measurement.
By adhering to these safety and handling guidelines, researchers can confidently and safely utilize this compound to obtain high-quality data on intracellular calcium signaling, ultimately contributing to advancements in science and drug development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
